Product packaging for Sufotidine(Cat. No.:CAS No. 80343-63-1)

Sufotidine

Cat. No.: B1681176
CAS No.: 80343-63-1
M. Wt: 421.6 g/mol
InChI Key: JEYKZWRXDALMNG-UHFFFAOYSA-N
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Description

Sufotidine (USAN, INN), codenamed AH25352, is a long-acting competitive histamine H2 receptor antagonist that was under development as an antiulcer drug by Glaxo . As a planned follow-up compound to ranitidine (Zantac), it was designed to provide potent and sustained suppression of gastric acid secretion . In clinical studies, a dosage of 600 mg twice daily was shown to induce virtually 24-hour gastric anacidity, an antisecretory effect that closely resembled that of the proton pump inhibitor omeprazole . Despite its promising pharmacological profile, the development of this compound was terminated in 1989 during Phase III clinical trials. This decision was based on the appearance of carcinoid tumors in long-term toxicity studies conducted in rodents . Consequently, this compound is presented here solely as a reference standard for historical and research purposes, such as pharmacological studies or investigative toxicology. It is critical to note that this product is strictly for research use only and is not intended for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31N5O3S B1681176 Sufotidine CAS No. 80343-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3S/c1-24-20(22-19(23-24)16-29(2,26)27)21-10-7-13-28-18-9-6-8-17(14-18)15-25-11-4-3-5-12-25/h6,8-9,14H,3-5,7,10-13,15-16H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYKZWRXDALMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230254
Record name Sufotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80343-63-1
Record name Sufotidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080343631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sufotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUFOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B0591Y76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sufotidine's Mechanism of Action on Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sufotidine is a potent, long-acting, competitive histamine H2-receptor antagonist that was developed for the treatment of acid-related gastrointestinal disorders. Although its development was terminated in 1989 during Phase III clinical trials due to the observation of carcinoid tumors in long-term rodent toxicity studies, its mechanism of action remains a significant area of study for understanding H2-receptor pharmacology. This technical guide provides an in-depth analysis of this compound's mechanism of action on gastric acid secretion, including its molecular interactions, effects on intracellular signaling, and physiological outcomes. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Introduction to this compound

This compound (codenamed AH25352) is a competitive antagonist of the histamine H2 receptor.[1] Structurally, it is 2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine.[1] Its development by Glaxo (now GlaxoSmithKline) was intended to produce a more potent and longer-acting successor to ranitidine.[1] Clinical studies demonstrated that this compound is highly effective at inhibiting gastric acid secretion.[2][3]

Mechanism of Action

Molecular Target: The Histamine H2 Receptor

The primary molecular target of this compound is the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. In the physiological state, histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor, initiating a signaling cascade that leads to the secretion of hydrochloric acid into the stomach lumen.

Competitive Antagonism

This compound functions as a competitive antagonist at the H2 receptor. This means that it binds reversibly to the same binding site as histamine but does not activate the receptor. By occupying the receptor, this compound prevents histamine from binding and initiating the downstream signaling events that lead to acid secretion. The competitive nature of this interaction is a key feature of the pharmacology of most H2-receptor antagonists.

Intracellular Signaling Pathway

The binding of histamine to the H2 receptor activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, culminating in the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen in exchange for potassium ions.

This compound, by blocking the initial binding of histamine, effectively inhibits this entire signaling cascade, leading to a reduction in cAMP production and consequently, a decrease in proton pump activity and gastric acid secretion.

Sufotidine_Mechanism_of_Action cluster_ParietalCell Parietal Cell cluster_Extracellular Extracellular Space H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Competitively Blocks Isolated_Gastric_Gland_Protocol Start Start: Rabbit Stomach Mucosa Collagenase Collagenase Digestion Start->Collagenase Isolation Isolation of Gastric Glands (Centrifugation) Collagenase->Isolation Incubation Incubation with: - Histamine (Stimulant) - [14C]-Aminopyrine (Marker) - this compound (Test Compound) Isolation->Incubation Measurement Measurement of [14C]-Aminopyrine Accumulation (Scintillation Counting) Incubation->Measurement Result Result: Inhibition of Acid Secretion Measurement->Result Logical_Relationship This compound This compound Administered Binding This compound Binds to H2 Receptor on Parietal Cells This compound->Binding Competition Competitive Inhibition of Histamine Binding Binding->Competition Signal_Block Blockade of H2 Receptor-Mediated Signal Transduction Competition->Signal_Block cAMP_Decrease Decreased Intracellular cAMP Levels Signal_Block->cAMP_Decrease PKA_Inhibition Reduced Protein Kinase A Activity cAMP_Decrease->PKA_Inhibition ProtonPump_Inhibition Decreased H+/K+ ATPase (Proton Pump) Activity PKA_Inhibition->ProtonPump_Inhibition Acid_Reduction Reduced Gastric Acid Secretion ProtonPump_Inhibition->Acid_Reduction

References

The Development of Sufotidine: A Potent but Short-Lived H2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Development of Sufotidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (codenamed AH25352X) emerged from the robust era of H2 receptor antagonist discovery in the 1980s as a promising therapeutic agent for acid-related gastrointestinal disorders. Developed by Glaxo (now GlaxoSmithKline) as a potential successor to the blockbuster drug ranitidine, this compound demonstrated remarkable potency and a prolonged duration of action in clinical trials. This technical guide provides a comprehensive overview of the historical development of this compound, from its pharmacological context to its clinical evaluation and the ultimate reasons for the cessation of its development. While detailed preclinical data and specific synthetic pathways remain largely unpublished due to its discontinuation, this paper collates the available information to present a thorough account of this compound's journey.

Introduction: The Age of H2 Receptor Antagonists

The development of histamine H2 receptor antagonists revolutionized the management of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] The journey began with the elucidation of the role of histamine in stimulating gastric acid secretion and the subsequent identification of a second histamine receptor subtype, the H2 receptor, located on gastric parietal cells.[2] This led to the rational design of the first clinically successful H2 antagonist, cimetidine, by Smith, Kline & French.[1] Following this breakthrough, a second generation of H2 antagonists was developed, including the highly successful ranitidine by Glaxo, which offered an improved side effect profile and greater potency.[3] It was in this competitive landscape that Glaxo pursued the development of even more potent and longer-acting compounds, leading to the investigation of this compound.[4]

Mechanism of Action: H2 Receptor Blockade

This compound, like other drugs in its class, is a competitive antagonist of the histamine H2 receptor. These receptors are located on the basolateral membrane of parietal cells in the stomach. When stimulated by histamine, the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which ultimately results in the stimulation of the H+/K+-ATPase proton pump and the secretion of gastric acid into the stomach lumen. By competitively blocking the binding of histamine to the H2 receptor, this compound inhibits this signaling cascade, leading to a reduction in gastric acid secretion.

H2_Receptor_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Parietal Cell Membrane cluster_inside Intracellular Space Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->H2_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Proton_Pump H+/K+-ATPase (Proton Pump) PKA_active->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Secretes

Diagram 1: H2 Receptor Signaling Pathway and Site of this compound Action.

Preclinical Development

In Vitro Assays

The primary in vitro assay for determining the potency of an H2 antagonist is a radioligand binding assay. This would have been performed using membrane preparations from tissues rich in H2 receptors, such as the guinea pig cerebral cortex or isolated parietal cells. The assay would measure the ability of this compound to displace a radiolabeled H2 antagonist, like [3H]-tiotidine, from the receptor. The resulting data would be used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity.

Functional in vitro assays would have also been crucial. A common model was the isolated guinea pig right atrium, where histamine induces a positive chronotropic effect (increased heart rate) via H2 receptor stimulation. The ability of this compound to antagonize this effect would be quantified to determine its pA2 value, another measure of antagonist potency.

In Vivo Models

Animal models were essential for evaluating the in vivo efficacy and duration of action of novel H2 antagonists. The most common models were the pylorus-ligated rat and the conscious gastric fistula dog. In these models, gastric acid secretion is stimulated by histamine or other secretagogues like pentagastrin. The investigational drug is then administered, and gastric juice is collected to measure the inhibition of acid output. One study noted that in anesthetized dogs, there were no significant differences in the acid secretory dose-response curves to histamine after chronic administration of H2-antagonists, suggesting no development of direct tolerance at the parietal H2-receptor level.

Preclinical_Evaluation_Workflow Start Lead Compound (this compound) In_Vitro In Vitro Assays Start->In_Vitro Receptor_Binding H2 Receptor Binding Assay (e.g., [3H]-Tiotidine displacement) Determine Ki In_Vitro->Receptor_Binding Functional_Assay Isolated Tissue Functional Assay (e.g., Guinea Pig Atrium) Determine pA2 In_Vitro->Functional_Assay In_Vivo In Vivo Models Functional_Assay->In_Vivo Rat_Model Pylorus-Ligated Rat Model (Histamine-stimulated acid secretion) Assess % inhibition In_Vivo->Rat_Model Dog_Model Gastric Fistula Dog Model (Pentagastrin-stimulated acid secretion) Assess potency and duration In_Vivo->Dog_Model Tox_Studies Toxicology Studies Dog_Model->Tox_Studies Acute_Tox Acute Toxicity Tox_Studies->Acute_Tox Chronic_Tox Chronic (Long-Term) Toxicity (Rodent Carcinogenicity) Tox_Studies->Chronic_Tox Clinical_Trials Proceed to Clinical Trials Chronic_Tox->Clinical_Trials

Diagram 2: General Preclinical Evaluation Workflow for an H2 Antagonist.

Clinical Pharmacology and Efficacy

This compound entered clinical trials and demonstrated potent and long-lasting inhibition of gastric acid secretion in humans.

Pharmacodynamics

Clinical studies in healthy male volunteers and patients with duodenal ulcers highlighted the profound antisecretory effect of this compound.

Table 1: Effect of this compound on Intragastric Acidity in Healthy Volunteers

TreatmentMedian 24h Acid Concentration (mmol/L)Mean Night-time Acid Output Reduction (%)
Placebo86.9-
This compound 600 mg (morning dose)22.881%
This compound 600 mg (twice daily)4.997%

Data from a three-way, cross-over, randomized, double-blind study in six healthy male volunteers.

In one study, a single morning dose of 600 mg of this compound maintained an intragastric pH above 3 until 18:00 h, while twice-daily administration maintained the pH above 3 for the entire 24-hour period. A twice-daily 600 mg dose of this compound was shown to virtually eliminate 24-hour intragastric acidity in duodenal ulcer patients, an effect comparable to that of proton pump inhibitors.

Another study involving 12 healthy males over 15 days showed that while both once-daily (nocte) and twice-daily 600 mg doses were effective, the twice-daily regimen's acid suppression was significantly attenuated after 15 days, which was associated with a rise in 24-hour plasma gastrin. This suggested the development of tolerance to the acid-inhibiting effect, a phenomenon observed with other H2-receptor antagonists.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its bioavailability, half-life, and metabolism, are not well-documented in publicly available literature.

Discontinuation of Development

Despite its promising efficacy, the development of this compound was terminated in 1989 during Phase III clinical trials. The decision was based on the findings of long-term toxicity studies in rodents, which revealed the development of carcinoid tumors. This raised significant safety concerns that ultimately outweighed its therapeutic potential, especially with the concurrent development of the even more effective proton pump inhibitors.

Conclusion

This compound represents a fascinating chapter in the history of H2 receptor antagonist development. It exemplified the drive for greater potency and duration of action in the quest for improved treatments for acid-related disorders. While its profound antisecretory effects were demonstrated in clinical trials, the unforeseen long-term toxicity in preclinical models led to its discontinuation. The story of this compound underscores the critical importance of comprehensive long-term safety evaluations in drug development and serves as a historical case study of a promising candidate that did not reach the market due to safety concerns. Although it never became a therapeutic option, the research into this compound contributed to the broader understanding of H2 receptor pharmacology and the long-term effects of profound acid suppression.

References

An In-depth Technical Guide to the Chemical Structure and a Proposed Synthesis Pathway of Sufotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufotidine is a potent and long-acting competitive histamine H₂ receptor antagonist that was under development by Glaxo (now GlaxoSmithKline) as a potential treatment for peptic ulcers and other conditions related to gastric acid secretion. Its development was halted in 1989 during Phase III clinical trials due to the observation of carcinoid tumors in long-term rodent toxicity studies.[1] Despite its discontinued development, the chemical structure and the synthetic strategies for related compounds remain of interest to medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the chemical structure of this compound and proposes a plausible multi-step synthesis pathway based on established organic chemistry principles and analogous reactions for similar heterocyclic compounds. This document also includes hypothetical experimental protocols and expected quantitative data for the proposed synthesis.

Chemical Structure of this compound

This compound is a complex molecule featuring a substituted 1,2,4-triazole ring linked to a phenoxypropyl piperidine moiety and a methylsulfonylmethyl group.

IUPAC Name: 2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine[1]

Chemical Formula: C₂₀H₃₁N₅O₃S[1]

Molecular Weight: 421.56 g/mol [1]

SMILES String: CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3[1]

CAS Number: 80343-63-1

Structural Features:
  • 1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, which is a common scaffold in many biologically active compounds.

  • H₂ Receptor Antagonist Pharmacophore: The aminotriazole ring and the flexible chain connecting it to the phenoxy group are characteristic features of many H₂ receptor antagonists, responsible for their binding to the histamine H₂ receptor.

  • Phenoxypropyl Piperidine Moiety: This lipophilic group contributes to the overall pharmacokinetic profile of the molecule.

  • Methylsulfonylmethyl Group: This polar group likely influences the solubility and metabolic stability of the compound.

Proposed Synthesis Pathway

As the exact synthesis of this compound is not publicly available, a plausible retrosynthetic analysis has been conducted to devise a hypothetical and logical synthetic route. The proposed pathway is based on the known synthesis of structurally related compounds and general principles of organic synthesis.

Retrosynthetic Analysis

The this compound molecule can be disconnected at several key bonds. The most logical disconnections are at the ether linkage and the amine bond on the triazole ring. This leads to three key precursors:

  • Precursor A: 2-methyl-5-(methylsulfonylmethyl)-1,2,4-triazol-3-amine

  • Precursor B: 1-(3-chloropropoxy)-3-(piperidin-1-ylmethyl)benzene

  • Precursor C: 3-(Piperidin-1-ylmethyl)phenol

Further disconnection of Precursor A suggests a synthesis starting from thiosemicarbazide and a derivative of methylsulfonylacetic acid. Precursor B can be synthesized from Precursor C and 1-bromo-3-chloropropane. Precursor C can be prepared from 3-hydroxybenzaldehyde and piperidine.

Forward Synthesis

The proposed forward synthesis is a multi-step process outlined below.

Diagram of the Proposed Synthesis Pathway:

Sufotidine_Synthesis cluster_A Synthesis of Precursor A cluster_C Synthesis of Precursor C cluster_B Synthesis of Precursor B cluster_Final Final Assembly A1 Methylsulfonylacetic acid A3 Methylsulfonylacetyl chloride A1->A3 + SOCl2 A2 Thionyl chloride A5 Intermediate Thioacylhydrazide A3->A5 + N-Methylthiosemicarbazide A4 N-Methylthiosemicarbazide A_final Precursor A: 2-methyl-5-(methylsulfonylmethyl) -1,2,4-triazol-3-amine A5->A_final Cyclization (Base) A6 Base (e.g., NaOEt) This compound This compound A_final->this compound + Precursor B, Base C1 3-Hydroxybenzaldehyde C_final Precursor C: 3-(Piperidin-1-ylmethyl)phenol C1->C_final + Piperidine, Reduction C2 Piperidine C3 Reducing Agent (e.g., NaBH4) B_final Precursor B: 1-(3-chloropropoxy)-3- (piperidin-1-ylmethyl)benzene C_final->B_final + 1-Bromo-3-chloropropane (Williamson Ether Synthesis) B1 1-Bromo-3-chloropropane B2 Base (e.g., K2CO3) B_final->this compound

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on standard laboratory procedures for analogous reactions.

Synthesis of Precursor A: 2-methyl-5-(methylsulfonylmethyl)-1,2,4-triazol-3-amine

Step 1: Synthesis of Methylsulfonylacetyl chloride Methylsulfonylacetic acid (1.0 eq) is suspended in excess thionyl chloride (5.0 eq). A catalytic amount of dimethylformamide (DMF) is added. The mixture is stirred at room temperature for 2 hours and then heated to reflux for 1 hour. The excess thionyl chloride is removed under reduced pressure to yield crude methylsulfonylacetyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of Intermediate Thioacylhydrazide A solution of N-methylthiosemicarbazide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. A solution of methylsulfonylacetyl chloride (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The solvent is removed under reduced pressure, and the residue is washed with water and dried to give the intermediate thioacylhydrazide.

Step 3: Cyclization to form Precursor A The intermediate thioacylhydrazide (1.0 eq) is dissolved in ethanol. A solution of sodium ethoxide (1.1 eq) in ethanol is added, and the mixture is heated to reflux for 4 hours. The reaction is cooled to room temperature, and the solvent is evaporated. The residue is dissolved in water and neutralized with acetic acid. The resulting precipitate is filtered, washed with water, and dried to afford Precursor A.

Synthesis of Precursor C: 3-(Piperidin-1-ylmethyl)phenol

A mixture of 3-hydroxybenzaldehyde (1.0 eq) and piperidine (1.2 eq) in methanol is stirred at room temperature for 30 minutes. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Precursor C.

Synthesis of Precursor B: 1-(3-chloropropoxy)-3-(piperidin-1-ylmethyl)benzene

To a solution of Precursor C (1.0 eq) in acetone are added potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.5 eq). The mixture is heated to reflux for 24 hours. The solvent is evaporated, and the residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Precursor B.

Final Synthesis of this compound

A mixture of Precursor A (1.0 eq), Precursor B (1.1 eq), and potassium carbonate (2.0 eq) in DMF is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give this compound.

Quantitative Data (Illustrative)

The following table summarizes the expected, illustrative quantitative data for the proposed synthesis of this compound. These values are based on typical yields for analogous reactions reported in the literature.

StepReactantsProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Expected Yield (%)
Synthesis of Precursor A Methylsulfonylacetic acid, N-Methylthiosemicarbazide2-methyl-5-(methylsulfonylmethyl)-1,2,4-triazol-3-amine190.241 : 1(Based on 10g start)~60% (3 steps)
Synthesis of Precursor C 3-Hydroxybenzaldehyde, Piperidine3-(Piperidin-1-ylmethyl)phenol191.271 : 1.2(Based on 10g start)~85%
Synthesis of Precursor B Precursor C, 1-Bromo-3-chloropropane1-(3-chloropropoxy)-3-(piperidin-1-ylmethyl)benzene267.801 : 1.5(Based on 10g start)~70%
Final Synthesis of this compound Precursor A, Precursor BThis compound421.561 : 1.1(Based on 10g start)~75%

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure of this compound and a detailed, plausible, albeit hypothetical, synthesis pathway. The proposed route is based on well-established chemical reactions and provides a logical framework for the potential laboratory-scale synthesis of this compound. The included hypothetical experimental protocols and quantitative data serve as a guide for researchers interested in the synthesis of this compound and related H₂ receptor antagonists. While this compound's clinical development was terminated, the study of its synthesis and structure-activity relationships can still provide valuable insights for the design of new therapeutic agents.

References

An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics of Sufotidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth preclinical data on sufotidine is exceptionally scarce. The development of this compound, a long-acting competitive H₂ receptor antagonist, was terminated in 1989 during Phase III clinical trials due to the emergence of carcinoid tumors in long-term rodent toxicity studies. Consequently, this guide will provide the limited available information on this compound and will use the well-characterized H₂ receptor antagonist, famotidine , as a representative compound to illustrate the principles and methodologies of preclinical pharmacokinetic and pharmacodynamic evaluation for this class of drugs. This approach is intended to fulfill the user's request for a detailed technical guide, including data tables, experimental protocols, and visualizations, within the context of the available scientific literature.

Introduction to this compound

This compound was developed by Glaxo (now GlaxoSmithKline) as a potent and long-acting competitive antagonist of the histamine H₂ receptor, intended for the treatment of peptic ulcers and other conditions related to gastric acid secretion. Its mechanism of action, like other drugs in its class, is to block the action of histamine on parietal cells in the stomach, thereby reducing the production of gastric acid.

Pharmacodynamics of H₂ Receptor Antagonists

The primary pharmacodynamic effect of H₂ receptor antagonists is the reduction of gastric acid secretion. This is achieved by competitively inhibiting the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells.

Signaling Pathway of Histamine H₂ Receptor and its Antagonism

The binding of histamine to the H₂ receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins that ultimately leads to the translocation and activation of the H⁺/K⁺-ATPase proton pump, resulting in the secretion of hydrogen ions into the gastric lumen. H₂ receptor antagonists like this compound and famotidine competitively block the initial step of this pathway, preventing histamine binding and subsequent acid secretion.

Histamine H2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H₂ Receptor (Gs-protein coupled) Histamine->H2R Binds Antagonist H₂ Receptor Antagonist (e.g., Famotidine) Antagonist->H2R Blocks G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump_inactive H⁺/K⁺-ATPase (inactive) PKA->ProtonPump_inactive Phosphorylates ProtonPump_active H⁺/K⁺-ATPase (active) ProtonPump_inactive->ProtonPump_active Activation H_ion H⁺ ProtonPump_active->H_ion Secretes

Histamine H₂ Receptor Signaling Pathway for Gastric Acid Secretion.
Preclinical Pharmacodynamic Data (Famotidine as an example)

The antisecretory potency of H₂ receptor antagonists is typically determined in animal models by measuring the inhibition of gastric acid secretion stimulated by various secretagogues like histamine or pentagastrin.

ParameterAnimal ModelValueReference
Oral Antisecretory ED₅₀Rat0.01 - 0.45 mg/kg[1]
Oral Antiulcer ED₅₀Rat0.03 - 0.6 mg/kg[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Preclinical Pharmacokinetic Parameters of Famotidine

The following tables summarize key pharmacokinetic parameters of famotidine in rats and dogs.

Table 1: Pharmacokinetic Parameters of Famotidine in Rats

ParameterRouteValueReference
BioavailabilityOral~30-40%[2]
Half-life (t₁/₂)Oral~1.9 hours[2]
Time to Peak Concentration (Tₘₐₓ)Oral~2 hours[2]
Protein Binding-~21-27%
Metabolism-~20% metabolized to S-oxide
Excretion-~80% of absorbed dose excreted unchanged in urine

Table 2: Pharmacokinetic Parameters of Famotidine in Dogs

ParameterRouteValueReference
BioavailabilityOral~43%
Half-life (t₁/₂)Oral~3 hours
Time to Peak Concentration (Tₘₐₓ)Oral~3 hours
Protein Binding-~21-27%
Metabolism-~20% metabolized to S-oxide
Excretion-~80% of absorbed dose excreted unchanged in urine

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable preclinical data.

Pharmacokinetic Study Protocol

This protocol outlines a typical oral pharmacokinetic study in rats.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

  • Drug Administration: Famotidine is administered via oral gavage at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (~0.25 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of famotidine are determined using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance, and volume of distribution.

Pharmacokinetic Study Workflow start Start animal_prep Animal Preparation (Fasting Rats) start->animal_prep dosing Oral Gavage (Famotidine Administration) animal_prep->dosing blood_collection Serial Blood Sampling (e.g., Tail Vein) dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis Bioanalysis (HPLC-UV/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis (Cₘₐₓ, Tₘₐₓ, AUC, etc.) bioanalysis->pk_analysis end End pk_analysis->end

References

Sufotidine's Engagement with Histamine H2 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine (codenamed AH25352) is a potent, long-acting, and competitive antagonist of the histamine H2 receptor.[1][2][3] Developed by Glaxo (now GlaxoSmithKline) as a potential successor to ranitidine, its primary therapeutic target was the reduction of gastric acid secretion for the treatment of peptic ulcers and related conditions.[1] Though its development was terminated in 1989 during Phase III clinical trials, the study of its interaction with the H2 receptor provides valuable insights into the pharmacology of this important class of drugs. This technical guide offers a comprehensive overview of this compound's binding affinity for histamine H2 receptors, detailing the experimental methodologies used to characterize such interactions and placing its potency in the context of other well-known H2 antagonists.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). In gastric parietal cells, this pathway is the principal mechanism for histamine-stimulated gastric acid secretion. This compound, as a competitive antagonist, binds to the H2 receptor, preventing histamine from binding and thereby inhibiting this signaling pathway.

Histamine H2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein (α, β, γ subunits) H2_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->H2_Receptor Blocks

Histamine H2 Receptor Signaling Pathway

Binding Affinity of H2 Receptor Antagonists

CompoundpA2 ValueKi (nM)Organism/TissueReference
Famotidine 7.15 ± 0.0914Guinea-pig parietal cells
Ranitidine 6.83 ± 0.10-Guinea-pig parietal cells
Cimetidine -1100 ± 200Human
Tiotidine -40Guinea-pig mucosal cells

Experimental Protocols for Determining H2 Receptor Binding Affinity

The binding affinity of a competitive antagonist like this compound for the H2 receptor is typically determined through two main types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the receptor. For H2 receptor antagonists, a competition binding assay is commonly employed.

Objective: To determine the affinity of an unlabeled antagonist (this compound) by measuring its ability to displace a radiolabeled ligand from the H2 receptor.

Materials:

  • Radioligand: A tritiated H2 receptor antagonist with high affinity, such as [3H]-tiotidine.

  • Tissue Preparation: Membranes prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig gastric mucosa or CHO cells transfected with the human H2 receptor).

  • Unlabeled Antagonist: this compound at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: To separate bound from free radioligand.

Protocol:

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound). A control group with no unlabeled antagonist is included to determine total binding, and another set with a high concentration of a known H2 antagonist is used to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value for the antagonist can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Radioligand ([3H]-Tiotidine) - H2 Receptor Membranes - Unlabeled Antagonist (this compound) Start->Prepare_Reagents Incubation Incubate Radioligand, Membranes, and varying concentrations of this compound Prepare_Reagents->Incubation Filtration Rapidly filter to separate bound from free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Quantification Quantify radioactivity on filters via scintillation counting Washing->Quantification Data_Analysis Determine IC50 and calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

References

Sufotidine in Duodenal Ulcers: An In-Depth Analysis of Initial Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Sufotidine (AH25352), a potent, long-acting competitive H2 receptor antagonist, demonstrated significant efficacy in reducing gastric acid secretion in early clinical trials for duodenal ulcers. Developed by Glaxo (now GlaxoSmithKline) as a potential successor to ranitidine, its clinical development was halted during Phase III trials in 1989. The termination was due to the emergence of carcinoid tumors in rodents during long-term toxicity studies. This finding was attributed to the profound and sustained gastric acid suppression induced by the drug, leading to hypergastrinemia and subsequent enterochromaffin-like (ECL) cell hyperplasia. Consequently, comprehensive clinical data on duodenal ulcer healing rates from large-scale human trials are unavailable. This guide provides a detailed overview of the available initial clinical trial results, experimental protocols, and the mechanistic pathways associated with this compound's action and its ultimate discontinuation.

Initial Clinical Trial Findings

Early clinical investigations with this compound focused on its pharmacodynamic effects on gastric acid secretion. The available data from these studies highlight the drug's potent antisecretory properties.

Quantitative Data Summary

The primary outcomes from the initial clinical studies are summarized below. These studies were small in scale and designed to assess the physiological effects of this compound rather than long-term ulcer healing rates in a large patient population.

ParameterPlaceboThis compound (600 mg bd)Percentage ChangeStudy Population
Median Integrated 24-hour Intragastric Acidity (mmol/h/l) 100051-95% (range: -74% to -99%)7 duodenal ulcer subjects[1][2]
Median Integrated 24-hour Plasma Gastrin Concentration (pmol/h/l) 416927+123%7 duodenal ulcer subjects[1][2]

Table 1: Effect of this compound on Intragastric Acidity and Plasma Gastrin in Duodenal Ulcer Patients

A separate study in 12 healthy male volunteers investigated the effects of 15 days of dosing with this compound. This study revealed a phenomenon of tolerance, where the acid-suppressing effect of the twice-daily regimen was significantly attenuated by day 15, a change associated with a rise in 24-hour plasma gastrin.

Experimental Protocols

The methodologies employed in the key initial clinical trials of this compound were based on established protocols for the assessment of gastric acid secretion.

Study of this compound in Duodenal Ulcer Patients

This study was a double-blind, placebo-controlled trial involving seven subjects with a history of duodenal ulceration.

Protocol:

  • Subject Enrollment: Seven patients with a history of duodenal ulcers were recruited for the study.

  • Treatment Regimen: On the fifth day of a dosing period, subjects received either this compound 600 mg twice daily (bd) or a placebo.

  • 24-Hour Intragastric Acidity Measurement: Intragastric acidity was measured continuously over a 24-hour period. This was likely performed using a nasogastric tube and a pH electrode, with hourly aspiration of gastric contents for titration, a standard method at the time. The "Royal Free Hospital protocol for 24-hour intragastric acidity and plasma gastrin concentration" provides a detailed description of this methodology, which was likely employed in this study given the shared authors and institution.

  • 24-Hour Plasma Gastrin Measurement: Venous blood samples were collected at regular intervals over the 24-hour study period to determine plasma gastrin concentrations using radioimmunoassay.

  • Data Analysis: The integrated 24-hour intragastric acidity and plasma gastrin concentrations were calculated to provide a measure of the total acid and gastrin levels over the 24-hour period.

Study of this compound in Healthy Volunteers

This was a double-blind, randomized, three-way crossover study in 12 healthy male subjects.

Protocol:

  • Subject Enrollment: Twelve healthy male volunteers were included in the study.

  • Treatment Regimens: Each subject received three different treatment regimens over 15 days in a crossover design: placebo, this compound 600 mg once nightly (nocte), and this compound 600 mg twice daily (bd).

  • Measurement Timepoints: 24-hour ambulatory intragastric acidity and 24-hour plasma gastrin profiles were measured on day 1 and day 15 of each dosing regimen.

  • Intragastric Acidity Measurement: Radiotelemetry was used for 24-hour ambulatory intragastric acidity measurement.

  • Plasma Gastrin Measurement: Hourly venous blood samples were taken to derive the 24-hour plasma gastrin profiles.

  • Data Analysis: Acid suppression was calculated as the decrease in the area under the curve of hydrogen ion activity versus time compared to placebo. 24-hour plasma gastrin was calculated as the area under the curve of plasma gastrin concentration versus time.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Duodenal Ulcer Patient Study

experimental_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Protocol cluster_measurement 24-Hour Measurement (Day 5) cluster_analysis Data Analysis s1 Recruit 7 patients with duodenal ulcer history t1 Administer Placebo or This compound 600mg bd (Double-blind) s1->t1 m1 Continuous Intragastric Acidity Monitoring t1->m1 m2 Regular Venous Blood Sampling for Gastrin t1->m2 a1 Calculate Integrated 24-hour Acidity m1->a1 a2 Calculate Integrated 24-hour Gastrin m2->a2 a3 Compare this compound vs. Placebo a1->a3 a2->a3

Caption: Experimental workflow for the clinical trial of this compound in duodenal ulcer patients.

Signaling Pathway of H2 Receptor Antagonists

h2_receptor_pathway cluster_parietal_cell Parietal Cell H2R H2 Receptor AC Adenylate Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump phosphorylates & activates H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen secreted into Histamine Histamine Histamine->H2R stimulates This compound This compound This compound->H2R competitively blocks carcinoid_pathway This compound This compound (Potent, Long-Acting H2RA) AcidSuppression Profound & Sustained Gastric Acid Suppression This compound->AcidSuppression leads to Achlorhydria Achlorhydria AcidSuppression->Achlorhydria Hypergastrinemia Hypergastrinemia (Increased Gastrin Secretion) Achlorhydria->Hypergastrinemia stimulates ECL_Hyperplasia ECL Cell Hyperplasia Hypergastrinemia->ECL_Hyperplasia trophic effect leads to Carcinoid Gastric Carcinoid Tumors (in Rodents) ECL_Hyperplasia->Carcinoid progresses to

References

Sufotidine's Impact on 24-Hour Intragastric Acidity: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamic effects of sufotidine, a potent and long-acting H2-receptor antagonist, on 24-hour intragastric acidity. While its development was terminated due to long-term toxicity findings in rodents, the data from its clinical trials offer valuable insights into the profound acid suppression achievable with this class of compounds.[1] This document synthesizes key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the relevant physiological and procedural pathways.

Quantitative Analysis of Acid Suppression

This compound demonstrated a significant, dose-dependent reduction in 24-hour intragastric acidity. The following tables summarize the key findings from clinical studies in both healthy volunteers and patients with duodenal ulcers.

Table 1: Effect of this compound (600 mg b.d.) on 24-Hour Intragastric Acidity in Duodenal Ulcer Patients

ParameterPlaceboThis compound (600 mg b.d.)Percentage Decrease
Median Integrated 24-Hour Intragastric Acidity (mmol/h/l)10005195% (Range: 74% - 99%)

Data obtained on the fifth day of treatment in a double-blind, placebo-controlled study involving seven male subjects with duodenal ulcers.[2][3]

Table 2: Effect of Single Morning vs. Twice Daily this compound (600 mg) on 24-Hour Intragastric Acidity in Healthy Male Volunteers

ParameterPlaceboThis compound (600 mg, morning dose)This compound (600 mg b.d.)
Median 24-Hour Hydrogen Ion Concentration (mmol/l)86.922.84.9
Mean Night-Time Acid Output Reduction-81%97%

This was a three-way, cross-over, randomized, double-blind study in six healthy male volunteers.[4][5]

Table 3: Attenuation of Acid Suppression with Prolonged Dosing of this compound (600 mg b.d.) in Healthy Males

ParameterDay 1Day 15
24-Hour Acid SuppressionNot specifiedSignificantly attenuated (P < 0.0005)
24-Hour Plasma GastrinNot specifiedSignificantly increased (P < 0.001)

This study in 12 healthy males suggests the development of tolerance to the acid-inhibitory effect of this compound over 15 days, potentially mediated by a rise in plasma gastrin.

Experimental Protocols

The evaluation of this compound's effect on intragastric acidity involved rigorous clinical trial designs. Below are the detailed methodologies for the key studies cited.

Study in Duodenal Ulcer Patients
  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Participants: Seven male subjects with endoscopically confirmed duodenal ulcers.

  • Treatment Regimen: Participants received either this compound 600 mg twice daily (b.d.) or a matching placebo for a period of five days. A washout period was instituted between the crossover treatments.

  • Intragastric Acidity Measurement: On the fifth day of each treatment period, 24-hour intragastric acidity was measured using an intragastric electrode.

  • Hormone Level Monitoring: Venous blood samples were drawn simultaneously to measure 24-hour plasma gastrin concentrations.

Study in Healthy Volunteers (Single vs. Twice Daily Dosing)
  • Study Design: A three-way, cross-over, randomized, double-blind study.

  • Participants: Six healthy male volunteers.

  • Treatment Regimen: Each participant underwent three study periods, receiving a single morning dose of this compound 600 mg, this compound 600 mg twice daily (08:00 and 20:00 h), or a placebo.

  • Intragastric Acidity Measurement: 24-hour intragastric pH was monitored throughout each study day. The study noted that a twice-daily regimen maintained the intragastric pH above 3 for the entire 24-hour period.

Study on Tolerance in Healthy Volunteers
  • Study Design: A double-blind, randomized, three-way crossover study.

  • Participants: Twelve healthy male volunteers.

  • Treatment Regimen: Participants received one of three regimens for 15 days: placebo, this compound 600 mg once nightly (nocte), or this compound 600 mg twice daily (b.d.).

  • Intragastric Acidity Measurement: 24-hour ambulatory intragastric acidity was measured on day 1 and day 15 of each treatment period using radiotelemetry.

  • Hormone Level Monitoring: 24-hour plasma gastrin profiles were determined from hourly venous blood samples on days 1 and 15.

Visualizations: Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Sufotidine_Mechanism_of_Action cluster_parietal_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Activates This compound This compound This compound->H2_Receptor Competitively Blocks H_ion H+ Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen

Caption: Mechanism of action of this compound on parietal cells.

Experimental_Workflow_Crossover_Study cluster_groupA Group A cluster_groupB Group B A1 Treatment Period 1: This compound 600 mg b.d. (5 Days) A2 Washout Period A1->A2 A3 Treatment Period 2: Placebo (5 Days) A2->A3 Measurement 24-Hour Intragastric Acidity Measurement (Day 5) A3->Measurement B1 Treatment Period 1: Placebo (5 Days) B2 Washout Period B1->B2 B3 Treatment Period 2: This compound 600 mg b.d. (5 Days) B2->B3 B3->Measurement Start Recruitment of Duodenal Ulcer Patients Randomization Randomization Start->Randomization Randomization->A1 Randomization->B1 Analysis Data Analysis Measurement->Analysis

Caption: Crossover study design for evaluating this compound.

References

Sufotidine: A Technical Analysis of a Potent H2 Receptor Antagonist Developed as a Successor to Ranitidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufotidine (AH25352) was a potent, long-acting, and competitive histamine H2 receptor antagonist developed by Glaxo (now GlaxoSmithKline) in the 1980s as a potential successor to the highly successful anti-ulcer drug, ranitidine. Possessing a distinct chemical structure, this compound demonstrated a remarkable ability to suppress gastric acid secretion, with some studies indicating an efficacy comparable to that of proton pump inhibitors. However, its clinical development was halted during Phase III trials in 1989 due to the emergence of carcinoid tumors in rodents during long-term toxicity studies. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, clinical data, and the experimental methodologies employed in its evaluation, offering valuable insights for researchers in the field of gastrointestinal drug development.

Introduction

The development of histamine H2 receptor antagonists in the 1970s and 1980s revolutionized the management of peptic ulcer disease and other acid-related gastrointestinal disorders.[1] Ranitidine, a potent and selective H2 antagonist, became a blockbuster drug following its introduction.[2] In the quest for even more effective and longer-acting agents, Glaxo initiated a program to develop a follow-up compound to ranitidine. This effort led to the synthesis of this compound, a novel H2 receptor antagonist with a unique molecular structure.[1]

Preclinical and early clinical studies revealed this compound's exceptional acid-suppressing capabilities.[3][4] However, the promising trajectory of this compound was cut short by long-term toxicology findings, a stark reminder of the rigorous safety standards in drug development. This guide delves into the scientific data surrounding this compound, offering a detailed look at its mechanism of action, comparative efficacy with ranitidine, and the experimental protocols used to characterize this once-promising therapeutic agent.

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound, like ranitidine, exerts its pharmacological effect by competitively blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells. The binding of histamine to these receptors activates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which is responsible for secreting gastric acid into the stomach lumen. By antagonizing the H2 receptor, this compound effectively inhibits this signaling pathway, resulting in a profound reduction in gastric acid secretion.

Gs_Signaling_Pathway cluster_membrane Parietal Cell Membrane Histamine Histamine H2R H2 Receptor Histamine->H2R This compound This compound This compound->H2R Blocks Gs Gs Protein (α, β, γ subunits) H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Figure 1: Histamine H2 Receptor Signaling Pathway and Site of this compound Action.

Comparative Pharmacological Data: this compound vs. Ranitidine

ParameterThis compoundRanitidineReference(s)
Mechanism of Action Competitive H2 Receptor AntagonistCompetitive H2 Receptor Antagonist,
Potency (pA2) Data not available6.95 - 7.2
Clinical Efficacy
Median 24h Acid Concentration Reduction (vs. Placebo)94.4% (600 mg b.i.d.)Data not directly comparable
Mean Nocturnal Acid Output Reduction (vs. Placebo)97% (600 mg b.i.d.)Data not directly comparable

Note: The clinical efficacy data for this compound is from a study in healthy male volunteers. Direct head-to-head clinical trial data with ranitidine under identical conditions is limited.

Experimental Protocols

The evaluation of this compound involved a range of preclinical and clinical experimental protocols standard for the development of H2 receptor antagonists during that era.

Preclinical: Histamine H2 Receptor Binding Assay (Representative Protocol)

This protocol describes a typical radioligand binding assay used to determine the affinity of a compound for the H2 receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H2 receptor.

Materials:

  • Radioligand: [3H]-Tiotidine or another suitable H2 receptor-specific radioligand.

  • Membrane Preparation: Membranes from cells or tissues expressing the H2 receptor (e.g., guinea pig gastric mucosa or transfected cell lines).

  • Test Compound: this compound or other H2 receptor antagonists.

  • Non-specific Binding Control: A high concentration of a known H2 receptor ligand (e.g., unlabeled tiotidine or ranitidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Unbound radioligand will pass through, while the membrane-bound radioligand will be trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

H2_Binding_Assay cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes H2 Receptor Membrane Prep Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [3H]-Tiotidine Radioligand->Incubate TestCompound This compound (Varying Conc.) TestCompound->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Figure 2: Experimental Workflow for H2 Receptor Radioligand Binding Assay.
Clinical: 24-Hour Intragastric pH Monitoring

This protocol outlines the methodology for assessing the effect of an antisecretory agent on gastric acid levels over a 24-hour period.

Objective: To measure the effect of this compound on 24-hour intragastric acidity.

Materials:

  • pH Monitoring System: A portable data logger connected to a pH catheter or a radiotelemetry capsule.

  • pH Catheter/Capsule: A probe capable of measuring pH in the gastric environment.

  • Calibration Buffers: Standard pH buffers (e.g., pH 4.0 and 7.0) for calibrating the pH probe.

Procedure:

  • Subject Preparation: Subjects are typically required to fast overnight before the study. Any medications that could interfere with gastric acid secretion are discontinued for a specified period.

  • Probe Calibration: The pH probe is calibrated using standard buffers to ensure accurate measurements.

  • Probe Placement: The pH catheter is passed through the nose and into the stomach, with the tip positioned in the gastric body. For radiotelemetry, the capsule is swallowed. The position is often confirmed by a pH reading that drops significantly as the probe enters the acidic stomach environment.

  • Data Recording: The data logger is activated to record pH readings at regular intervals (e.g., every few seconds) for a continuous 24-hour period.

  • Subject Activity: Subjects are instructed to maintain a diary of their meals, sleep periods, and any symptoms experienced during the monitoring period. They are encouraged to follow their normal daily routine as much as possible.

  • Drug Administration: The study drug (this compound or placebo) is administered at specified times during the 24-hour period.

  • Data Retrieval and Analysis: After 24 hours, the pH catheter is removed, and the data from the logger is downloaded to a computer. The data is analyzed to determine various parameters, such as the median 24-hour pH, the percentage of time the pH is above a certain threshold (e.g., pH 3 or 4), and the effect of the drug on nocturnal and meal-stimulated acid secretion.

Drug Development and Discontinuation

The development of H2 receptor antagonists in the 1980s was a prime example of rational drug design. Starting from the structure of histamine, medicinal chemists systematically modified the molecule to create compounds that would bind to the H2 receptor without activating it. This approach led to the discovery of cimetidine, ranitidine, and subsequently, this compound.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_outcome Outcome RationalDesign Rational Drug Design (Histamine SAR) LeadOpt Lead Optimization (this compound Synthesis) RationalDesign->LeadOpt InVitro In Vitro Studies (Binding & Functional Assays) LeadOpt->InVitro InVivo In Vivo Animal Models (Acid Secretion) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Termination Development Terminated (Carcinoid Tumors in Rodents) Phase3->Termination

References

Methodological & Application

Application Notes and Protocols for the Analysis of Sufotidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine is a potent and long-acting competitive histamine H2-receptor antagonist.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in the development and clinical application of this compound. Due to the limited availability of specific analytical methods for this compound in publicly accessible literature, this document provides a comprehensive guide based on established and validated methods for Famotidine, a structurally and functionally similar H2-receptor antagonist. The methodologies presented herein are expected to be readily adaptable to this compound with appropriate validation.

These notes provide detailed protocols for the quantification of this compound in biological matrices such as plasma and urine, utilizing common analytical techniques including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, as well as spectrofluorimetry.

Analytical Methods Overview

A variety of analytical methods have been successfully employed for the quantification of Famotidine in biological samples and can be adapted for this compound. The choice of method will depend on the required sensitivity, selectivity, available instrumentation, and the nature of the biological matrix.

Table 1: Summary of HPLC-Based Methods for Famotidine Analysis in Biological Samples

MethodSample TypeSample PreparationColumnMobile PhaseDetectionLinearity Range (ng/mL)LOQ (ng/mL)
HPLC-UV [2]Human PlasmaCation Exchange Solid Phase Extraction (SPE)Inertsil C4 and BDS Hypersil C8 (with column switching)Acetonitrile/phosphate aqueous solution and Acetonitrile/sodium dodecyl sulfate and phosphate aqueous solutionUV at 267 nm1 - 1001
HPLC-UV [3]Human PlasmaOne-step liquid-liquid extractionChromolith Performance (RP-18e, 100 mm x 4.6 mm)0.03 M disodium hydrogen phosphate buffer-acetonitrile (93:7, v/v), pH 6.5UV at 267 nm20 - 4005 (MDL)
HPLC-UV [4]Human Plasma & UrinePlasma: Liquid-liquid extraction with water-saturated ethyl acetate. Urine: Dilution with mobile phase.C18 reversed-phaseNot specifiedUV at 267 nmNot specified75 (Plasma), 1000 (Urine)
LC-MS/MS [5]Rat PlasmaProtein precipitation with methanolAgilent Gemini-NX C18Gradient of methanol and water with 0.1% formic acidESI-MS/MS1 - 2001
LC-MS Human Plasma & UrinePlasma: Liquid-liquid extraction with ethyl acetate. Urine: Dilution.Phenomenex Synergi™ Hydro-RP™Gradient of acetonitrile and 10 mM ammonium acetate (pH 8.3)ESI-MS (SIM)0.631 - 252 (Plasma), 75 - 30,000 (Urine)0.631 (Plasma), 75 (Urine)

Table 2: Summary of Other Analytical Methods for Famotidine Analysis

MethodSample TypePrincipleExcitation (nm)Emission (nm)Linearity Range (ng/mL)LOD (ng/mL)
Spectrofluorimetry Human PlasmaTernary complex formation with TbCl3 and EDTA29058010 - 1000.79
Chemiluminescence Pharmaceutical FormulationsReaction with Luminol in an alkaline solution--2,000 - 12,00031,400

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Human Plasma

This protocol is adapted from a validated method for Famotidine and is suitable for pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a cation exchange SPE cartridge (e.g., SCX) by washing with methanol followed by equilibration with the appropriate buffer.

  • To 1 mL of plasma, add a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elute this compound and the internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: BDS Hypersil C8 or equivalent.

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution of sodium dodecyl sulfate and phosphate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm.

  • Injection Volume: 50 µL.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Rat Plasma

This protocol, adapted from a method for Famotidine, offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add a known amount of an internal standard (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Agilent Gemini-NX C18 or equivalent.

  • Mobile Phase: A gradient elution using a mixture of methanol and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard.

3. Data Analysis

  • Similar to the HPLC-UV method, construct a calibration curve using spiked plasma standards.

  • Quantify this compound in the samples by comparing the peak area ratios to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in biological samples.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample_collection Biological Sample Collection (e.g., Plasma) add_is Addition of Internal Standard sample_collection->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon hplc_ms Chromatographic Separation (HPLC or LC-MS/MS) evap_recon->hplc_ms detection Detection (UV or MS) hplc_ms->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Quantification cal_curve->quant

Caption: General workflow for this compound analysis in biological samples.

Signaling Pathway of this compound

This compound, as an H2-receptor antagonist, primarily acts by blocking the action of histamine on parietal cells in the stomach. This leads to a reduction in gastric acid secretion. Recent studies on the similar compound Famotidine have also suggested biased signaling, where it can act as an inverse agonist on the cAMP pathway while activating the MEK/ERK pathway.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R This compound This compound This compound->H2R Blocks AC Adenylate Cyclase This compound->AC Inhibits Basal Activity (Inverse Agonism) MEK_ERK MEK/ERK Pathway This compound->MEK_ERK Activates (Biased Agonism) G_protein G Protein (Gs) H2R->G_protein G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Leads to Other_Responses Other Cellular Responses MEK_ERK->Other_Responses

Caption: this compound's mechanism of action and biased signaling at the H2 receptor.

References

Determining the Potency of Sufotidine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine is a potent and long-acting competitive histamine H2 receptor antagonist.[1] Its primary pharmacological action is the inhibition of gastric acid secretion by blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[2][3][4][5] This mechanism of action makes cell-based assays that quantify H2 receptor antagonism crucial for determining the potency of this compound. These application notes provide detailed protocols for two key cell-based assays: a cAMP-based functional assay and a primary parietal cell-based gastric acid secretion assay.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A, leading to the stimulation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion. By blocking the H2 receptor, this compound prevents this signaling cascade.

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the histamine H2 receptor and the point of inhibition by this compound.

Histamine H2 Receptor Signaling Pathway cluster_membrane Cell Membrane Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_alpha_s Gαs H2R->G_alpha_s Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Promotes

Figure 1: Histamine H2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Assay 1: cAMP-Based H2 Receptor Antagonist Assay

This assay measures the ability of this compound to inhibit histamine-stimulated cAMP production in a cell line stably expressing the human histamine H2 receptor. The potency of this compound is determined by calculating its IC50 value, which is the concentration of the compound that inhibits 50% of the maximal cAMP response induced by histamine.

Data Presentation
CompoundTargetCell LineAssay TypeIC50 (nM)
This compound Human H2 Receptor CHO-K1 cAMP Inhibition To be determined
CimetidineHuman H2 ReceptorCHO-K1cAMP Inhibition4500
RanitidineHuman H2 ReceptorCHO-K1cAMP Inhibition1200
TiotidineHuman H2 ReceptorCHO-K1cAMP Inhibition210
FamotidineHuman H2 ReceptorVariouscAMP Inhibition~33

Note: The IC50 values for cimetidine, ranitidine, and tiotidine are sourced from commercially available assay services and published literature. The value for famotidine is also from published studies. These values can vary depending on the specific assay conditions.

Experimental Workflow

cAMP Assay Workflow A Seed CHO-K1 cells expressing human H2 receptor in a 96-well plate B Incubate cells overnight A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with a fixed concentration of histamine (e.g., EC80) C->D E Lyse cells and measure intracellular cAMP levels D->E F Plot dose-response curve and calculate IC50 for this compound E->F

Figure 2: Experimental Workflow for the cAMP-Based H2 Receptor Antagonist Assay.
Detailed Protocol

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Histamine

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding:

    • Culture CHO-K1-H2R cells to 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer (e.g., PBS with 0.5 mM IBMX) to achieve the desired concentration range.

  • Assay:

    • Gently wash the cells with PBS.

    • Add the diluted this compound solutions to the respective wells and incubate for 20-30 minutes at 37°C.

    • Prepare a solution of histamine in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).

    • Add the histamine solution to all wells except the negative control wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (histamine alone) and negative (buffer alone) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay 2: Gastric Acid Secretion Assay Using Isolated Parietal Cells

This is a more physiologically relevant assay that directly measures the functional consequence of H2 receptor antagonism – the inhibition of gastric acid secretion. The assay involves isolating primary parietal cells from animal models (e.g., rabbit or rat) and measuring the change in pH or the accumulation of a weak base (e.g., [14C]aminopyrine) upon stimulation with histamine in the presence and absence of this compound.

Data Presentation
CompoundSpeciesMeasurementPotency (pA2 or IC50)
This compound Rabbit/Rat [14C]aminopyrine uptake To be determined
CimetidineRat[14C]aminopyrine uptakeIC50 ~1 µM
RanitidineRat[14C]aminopyrine uptakeIC50 ~0.1 µM
FamotidineRat[14C]aminopyrine uptakeIC50 ~0.01 µM

Note: The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. IC50 values are approximate and can vary based on experimental conditions.

Experimental Workflow

Parietal Cell Assay Workflow A Isolate gastric mucosa from a rabbit or rat stomach B Digest the mucosa with collagenase and pronase to obtain a single-cell suspension A->B C Enrich for parietal cells using centrifugation or elutriation B->C D Incubate parietal cells with varying concentrations of this compound C->D E Stimulate with histamine in the presence of [14C]aminopyrine D->E F Measure the accumulation of [14C]aminopyrine as an index of acid secretion E->F G Determine the inhibitory potency of this compound F->G

Figure 3: Experimental Workflow for the Parietal Cell-Based Gastric Acid Secretion Assay.
Detailed Protocol

Materials:

  • New Zealand white rabbit or Sprague-Dawley rat

  • Collagenase type IV

  • Pronase E

  • Hanks' Balanced Salt Solution (HBSS)

  • DMEM/F12 medium

  • This compound

  • Histamine

  • [14C]aminopyrine

  • Scintillation counter and vials

  • Centrifuge

Procedure:

  • Parietal Cell Isolation:

    • Euthanize the animal according to approved institutional guidelines.

    • Excise the stomach and isolate the gastric mucosa.

    • Mince the mucosa and digest with a solution of collagenase and pronase in HBSS.

    • Filter the cell suspension to remove undigested tissue.

    • Enrich for parietal cells by density gradient centrifugation or centrifugal elutriation.

  • Assay:

    • Resuspend the enriched parietal cells in DMEM/F12 medium.

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add varying concentrations of this compound to the tubes and pre-incubate for 20-30 minutes at 37°C.

    • Add a mixture of histamine (to stimulate acid secretion) and [14C]aminopyrine to each tube.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of Acid Secretion:

    • Pellet the cells by centrifugation.

    • Remove the supernatant and wash the cell pellet.

    • Lyse the cells and transfer the lysate to a scintillation vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of trapped [14C]aminopyrine is proportional to the level of acid secretion.

    • Calculate the percentage inhibition of histamine-stimulated aminopyrine uptake by this compound at each concentration.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Conclusion

The cell-based assays described provide robust and reliable methods for determining the potency of this compound as a histamine H2 receptor antagonist. The cAMP assay offers a high-throughput method suitable for initial screening and potency determination using a recombinant cell line. The gastric acid secretion assay using primary parietal cells provides a more physiologically relevant measure of the compound's functional activity. While specific in vitro potency values for this compound are not widely published, its characterization as a highly potent and long-acting antagonist in vivo suggests that it would demonstrate significant potency in these in vitro systems. These protocols can be adapted and optimized by researchers to suit their specific experimental needs and capabilities.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Famotidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely utilized for the treatment of gastric and duodenal ulcers by inhibiting gastric acid secretion.[1] The quality and purity of famotidine in bulk drug substances and pharmaceutical formulations are critical for its safety and efficacy. Therefore, a robust and reliable analytical method is essential for the accurate quantification of famotidine and the detection of any related substances or impurities.[1][2] This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of famotidine.

Principle

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. Famotidine and its related substances are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where famotidine exhibits maximum absorbance.

Comparative Summary of HPLC Methods for Famotidine Analysis

The following tables summarize various chromatographic conditions reported for the analysis of famotidine, providing a comparative overview for method selection and development.

Table 1: Chromatographic Conditions for Famotidine Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18, 4.6 mm x 250 mm, 5 µm[1]Luna 5 µm C18, 4.60 mm x 150 mm[3]Chromolith Performance RP-18e, 4.6 mm x 100 mmPorous Graphitic Carbon (PGC)
Mobile Phase Acetonitrile:Methanol:Buffer (10:5:85, v/v/v)Methanol:1% Acetic Acid (30:70, v/v)Acetonitrile:0.03 M Disodium Hydrogen Phosphate Buffer (7:93, v/v), pH 6.5Acetonitrile:Water with 0.5% Pentane Sulphonic Acid (50:50, v/v)
Flow Rate 1.5 mL/min0.4 mL/minNot Specified1.0 mL/min
Detection Wavelength 254 nm267 nm267 nm265 nm
Column Temperature 25 °C25 °CNot SpecifiedNot Specified
Injection Volume 20 µL10 µLNot SpecifiedNot Specified

Table 2: Validation Parameters for Famotidine HPLC Methods

ParameterMethod AMethod BMethod C
Linearity Range 0.1 - 1.0 mg/mL20 - 400 ng/mL1.5 - 100 µg/mL
Correlation Coefficient (r²) 0.998> 0.999Not Specified
Limit of Detection (LOD) 25 µg/mL5 ng/mL0.1 µg/mL (FMT), 0.05 µg/mL (impurities)
Limit of Quantification (LOQ) 0.1 mg/mLNot SpecifiedNot Specified
Accuracy (% Recovery) 96 - 98%> 98%Not Specified
Precision (RSD) < 2.0%< 8% (inter-day and intra-day)< 2% (intra- and inter-day)

Experimental Protocol: Isocratic RP-HPLC Method for Famotidine

This protocol provides a detailed methodology for the quantitative determination of famotidine in bulk drug and pharmaceutical formulations.

1. Instrumentation

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Famotidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Water (HPLC grade)

3. Chromatographic Conditions

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile, methanol, and 0.05M sodium phosphate monobasic buffer (pH 6.0) in a ratio of 10:5:85 (v/v/v)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

4. Preparation of Solutions

  • Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0): Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.0 using a 1M sodium hydroxide solution.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in the ratio of 10:5:85 (v/v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer about 25 mg of the Famotidine working standard into a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of famotidine and transfer it to a 25 mL volumetric flask. Add about 20 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the drug. Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter before injection.

5. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing factor: Should be less than 2.0.

  • Theoretical plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) of peak areas: Should be not more than 2.0%.

6. Analysis Inject the prepared standard and sample solutions into the chromatograph and record the peak areas.

7. Calculation Calculate the amount of famotidine in the sample using the following formula:

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, etc.) MobilePhase->HPLC_System StandardSol Standard Solution Preparation Injection Inject Samples and Standards StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of Famotidine.

Logical_Relationship Famotidine Famotidine Method HPLC Method Famotidine->Method Impurities Related Impurities Impurities->Method Separation Chromatographic Separation Method->Separation Quantification Accurate Quantification Method->Quantification Quality Drug Quality Control Separation->Quality Quantification->Quality

Caption: Logical relationship for HPLC in drug quality control.

References

Application Notes and Protocols for the Identification of Sufotidine Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine is a potent, long-acting H2-receptor antagonist that was under development for the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1] Although its development was terminated due to long-term toxicity findings, the structural alerts within the molecule warrant a thorough understanding of its metabolic fate.[1] This document provides a detailed application note and protocol for the putative identification of this compound metabolites using advanced mass spectrometry techniques. Given the limited specific data on this compound metabolism, this guide leverages information from structurally similar H2-receptor antagonists, such as Famotidine, and general principles of drug biotransformation.

The primary metabolic pathways for many drugs, including those containing sulfur moieties, involve Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver.[2][3][4] Phase I reactions such as oxidation, reduction, and hydrolysis are often mediated by cytochrome P450 (CYP) enzymes. Phase II reactions involve the addition of endogenous polar molecules like glucuronic acid, sulfate, or glutathione to increase water solubility and facilitate excretion.

This protocol outlines a comprehensive workflow, from in vitro metabolism using liver microsomes to metabolite identification and characterization using high-resolution liquid chromatography-mass spectrometry (LC-MS).

Proposed Metabolic Pathways of this compound

Based on the chemical structure of this compound and the known metabolic pathways of other H2-receptor antagonists and sulfur-containing drugs, the following biotransformations are proposed:

  • S-Oxidation: The thioether and sulfonyl moieties in this compound are susceptible to oxidation, potentially forming sulfoxides and sulfones. Famotidine, a similar compound, is known to form a sulfoxide metabolite.

  • N-Oxidation: The nitrogen atoms in the triazole and piperidine rings could undergo oxidation.

  • Hydroxylation: Aliphatic and aromatic hydroxylation can occur on the propyl chain and the phenoxy ring.

  • Dealkylation: The piperidinomethyl group attached to the phenoxy ring could be a site for N-dealkylation.

  • Glucuronidation: The hydroxylated metabolites formed in Phase I can undergo conjugation with glucuronic acid.

  • Sulfation: Phenolic hydroxyl groups, if formed, are potential sites for sulfation.

The following DOT script visualizes the proposed metabolic pathway for this compound.

Sufotidine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound SOxide S-Oxide Metabolite This compound->SOxide S-Oxidation Hydroxylated Hydroxylated Metabolite This compound->Hydroxylated Hydroxylation NDealkylated N-Dealkylated Metabolite This compound->NDealkylated N-Dealkylation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for the in vitro metabolism of this compound using human liver microsomes to generate potential metabolites.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid significant inhibition of microsomal enzymes.

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

      • This compound stock solution (final concentration typically 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation and Sample Preparation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 10% ACN in water with 0.1% formic acid) for LC-MS analysis.

LC-MS/MS Method for Metabolite Identification

This protocol outlines a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the separation and detection of this compound and its potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Scan Range (Full Scan) m/z 100-1000
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)
Data Acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

Data Presentation

The quantitative data for the parent drug and its identified metabolites should be summarized in a clear and structured table. This allows for easy comparison of the relative abundance of each metabolite over time.

Table 1: Putative this compound Metabolites and their Expected Mass Shifts

MetaboliteBiotransformationMass Shift (Da)Expected m/z [M+H]+
M1S-Oxidation+16438.21
M2S-Dioxidation+32454.21
M3Hydroxylation+16438.21
M4N-Dealkylation-98.12324.13
M5Glucuronidation of M3+176.03614.24
M6Sulfation of M3+79.96518.17

Note: The m/z values are calculated based on the monoisotopic mass of this compound (C20H31N5O3S, Exact Mass: 421.22).

Data Analysis and Metabolite Identification Strategy

  • Full Scan Analysis: Analyze the full scan MS data to identify potential metabolite peaks that are present in the incubated samples but absent in the control (time 0) samples.

  • Extracted Ion Chromatograms (EICs): Generate EICs for the expected m/z values of the putative metabolites listed in Table 1.

  • MS/MS Fragmentation Analysis: For each potential metabolite peak, acquire high-resolution MS/MS spectra. The fragmentation pattern of the metabolite should be compared with that of the parent drug. Common fragmentation pathways can help in elucidating the site of modification.

  • Software-Assisted Identification: Utilize metabolite identification software to automatically search for expected and unexpected metabolites based on mass shifts and isotopic patterns.

Visualization of Experimental Workflow

The following DOT script provides a visual representation of the experimental workflow for this compound metabolite identification.

Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification Incubation Incubation of this compound with Human Liver Microsomes Termination Reaction Termination & Protein Precipitation Incubation->Termination Extraction Supernatant Extraction & Reconstitution Termination->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection High-Resolution MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation of Potential Metabolites MS_Detection->MSMS_Fragmentation Data_Mining Data Mining for Potential Metabolites MSMS_Fragmentation->Data_Mining Structure_Elucidation Structure Elucidation (Fragmentation Analysis) Data_Mining->Structure_Elucidation Quantification Relative Quantification Structure_Elucidation->Quantification

Caption: Experimental workflow for metabolite identification.

Conclusion

This application note provides a comprehensive and detailed protocol for the putative identification of this compound metabolites using in vitro metabolism coupled with high-resolution LC-MS/MS. While specific metabolic data for this compound is scarce, the proposed workflow, based on the metabolism of structurally related compounds, offers a robust starting point for researchers in drug development. The successful application of these methods will enable a better understanding of the biotransformation of this compound and similar molecules, which is crucial for assessing their safety and pharmacokinetic profiles.

References

Application Notes and Protocols for Radioligand Binding Assay of Sufotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine is a potent and long-acting competitive antagonist of the histamine H2 receptor.[1] The histamine H2 receptor is a G-protein coupled receptor (GPCR) primarily involved in the regulation of gastric acid secretion.[2] Activation of the H2 receptor by histamine initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] Antagonists of this receptor, such as this compound, block this pathway and are utilized in the management of conditions related to excessive gastric acid.

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor.[4] These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which reflects the affinity of a compound for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human histamine H2 receptor.

Data Presentation

CompoundReceptorRadioligandAssay TypeValue
This compound Human Histamine H2-Functional (Antisecretory activity)Potent competitive antagonist
FamotidineHuman Histamine H2-Functional (Adenylate cyclase activation)IC50: 0.3 µM[5]
FamotidineGuinea Pig Atria H2-Functional (pA2)pA2: 8.33
CimetidineHuman Histamine H2[3H]SKF 93479Competition BindingKi: 0.18 µM

Note: The value for this compound reflects its functional potency as an H2-receptor antagonist with acid inhibitory activity. Famotidine and Cimetidine are included as reference H2 receptor antagonists.

Signaling Pathway

The histamine H2 receptor, upon binding of an agonist like histamine, activates a downstream signaling cascade. As a competitive antagonist, this compound blocks this activation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine (Agonist) H2R Histamine H2 Receptor Histamine->H2R Binds to This compound This compound (Antagonist) This compound->H2R Blocks G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human histamine H2 receptor using [3H]tiotidine and cell membranes from HEK293T cells transiently expressing the human H2 receptor.

Materials and Reagents
  • Cell Line: HEK293T cells stably expressing the human histamine H2 receptor.

  • Radioligand: [3H]tiotidine (specific activity ~80-90 Ci/mmol).

  • Unlabeled Ligands: this compound, Famotidine (positive control), Tiotidine (for non-specific binding).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • BCA Protein Assay Kit.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture 1. Culture HEK293T-H2R cells membrane_prep 2. Prepare cell membranes via homogenization and centrifugation cell_culture->membrane_prep protein_quant 3. Determine protein concentration (BCA assay) membrane_prep->protein_quant ligand_prep 4. Prepare serial dilutions of this compound and control compounds protein_quant->ligand_prep incubation 5. Incubate membranes with [3H]tiotidine and competitor (this compound/controls) ligand_prep->incubation filtration 6. Separate bound and free radioligand by rapid vacuum filtration incubation->filtration washing 7. Wash filters with ice-cold wash buffer filtration->washing scintillation 8. Measure radioactivity of filters using a scintillation counter washing->scintillation data_analysis 9. Analyze data to determine IC50 and Ki values scintillation->data_analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Methodologies

1. Membrane Preparation

  • Culture HEK293T cells expressing the human H2 receptor to ~80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cells using a Dounce or polytron homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in Assay Buffer, determine the protein concentration using a BCA assay, and store at -80°C in aliquots.

2. Competitive Radioligand Binding Assay

  • Thaw the membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 20-40 µg of protein per well.

  • Prepare serial dilutions of this compound and the positive control (Famotidine) in Assay Buffer. A typical concentration range would be from 10^-10 M to 10^-4 M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]tiotidine (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled Tiotidine (e.g., 10 µM), 50 µL of [3H]tiotidine, and 100 µL of the diluted membrane preparation.

    • Competitive Binding: 50 µL of each concentration of this compound or Famotidine, 50 µL of [3H]tiotidine, and 100 µL of the diluted membrane preparation.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The percent specific binding is calculated as: (CPM in presence of competitor - Non-specific Binding CPM) / (Total Specific Binding CPM) x 100.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for this compound.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

References

Application Notes and Protocols for Long-Term Toxicity Studies of H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of long-term toxicity studies for histamine H2 receptor antagonists. The protocols outlined below are based on international regulatory guidelines and scientific best practices to ensure the thorough safety evaluation of these pharmaceutical compounds.

Introduction

Histamine H2 receptor antagonists are a class of drugs that decrease stomach acid production and are widely used for conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[1] Given their potential for long-term use, a thorough evaluation of their chronic toxicity, carcinogenicity, and reproductive toxicity is essential to ensure patient safety.[2] This document outlines the key considerations and experimental protocols for the long-term non-clinical safety assessment of H2 receptor antagonists.

Signaling Pathway of H2 Receptor Antagonists

H2 receptor antagonists exert their pharmacological effect by competitively blocking the histamine H2 receptors on the basolateral membrane of gastric parietal cells.[1] This action inhibits the histamine-induced stimulation of adenylate cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and consequently decreased activation of the proton pump (H+/K+ ATPase).[3] The ultimate effect is a reduction in gastric acid secretion.[1]

H2_Receptor_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_Protein Gs Protein H2R->G_Protein Activates H2Antagonist H2 Receptor Antagonist H2Antagonist->H2R Blocks AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_out H+ ProtonPump->H_out K_in K+ ProtonPump->K_in GastricLumen_label Gastric Lumen H_in H+ H_in->ProtonPump K_out K+ K_out->ProtonPump GastricLumen Gastric Lumen Bloodstream Bloodstream Bloodstream_label Bloodstream

Caption: H2 Receptor Antagonist Signaling Pathway

Key Long-Term Toxicity Studies

A comprehensive long-term toxicity assessment for H2 receptor antagonists typically includes the following studies:

  • Chronic Toxicity Studies: To evaluate the cumulative toxic effects over a prolonged period.

  • Carcinogenicity Studies: To assess the potential for the drug to cause cancer.

  • Developmental and Reproductive Toxicity (DART) Studies: To determine the effects on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocols

Chronic Toxicity Study (Rodent & Non-Rodent)

Objective: To characterize the toxicological profile of an H2 receptor antagonist following repeated administration for a major portion of the lifespan of the test animal.

Chronic_Toxicity_Workflow cluster_study_design Study Design cluster_in_life_phase In-Life Phase (e.g., 6-12 months) cluster_terminal_phase Terminal Phase cluster_data_analysis Data Analysis & Reporting AnimalSelection Animal Selection (e.g., Sprague-Dawley Rats, Beagle Dogs) DoseSelection Dose Range-Finding Studies (e.g., 28-day or 90-day studies) AnimalSelection->DoseSelection GroupAllocation Group Allocation (Control, Low, Mid, High Dose) DoseSelection->GroupAllocation Dosing Daily Dosing (e.g., Oral Gavage) GroupAllocation->Dosing Observations Clinical Observations (Daily) Dosing->Observations BodyWeight Body Weight & Food Consumption (Weekly/Bi-weekly) Dosing->BodyWeight ClinPath Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis) (e.g., 3, 6, 12 months) Dosing->ClinPath Necropsy Gross Necropsy ClinPath->Necropsy OrganWeight Organ Weights Necropsy->OrganWeight Histopathology Histopathological Examination OrganWeight->Histopathology Analysis Statistical Analysis Histopathology->Analysis Reporting Final Study Report Analysis->Reporting

References

Methodology for Inducing and Measuring Gastric Acid Suppression with Sufotidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufotidine is a potent and long-acting histamine H2-receptor antagonist that effectively suppresses gastric acid secretion. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to induce and measure gastric acid suppression using this compound. The methodologies outlined herein cover both in vivo and in vitro models, offering a comprehensive guide for preclinical and clinical research.

This compound exerts its effect by competitively blocking the histamine H2 receptors on the basolateral membrane of parietal cells in the stomach. This action inhibits the stimulatory effect of histamine on gastric acid production, leading to a significant reduction in both basal and stimulated acid secretion and an increase in intragastric pH.

Data Presentation: Efficacy of this compound in Gastric Acid Suppression

The following tables summarize the quantitative data from clinical studies on the effect of this compound on gastric acid secretion.

Table 1: Effect of this compound on 24-Hour Intragastric Acidity

Treatment GroupMedian Integrated 24-Hour Intragastric Acidity (mmol/h/l)Percentage Decrease from PlaceboReference
Placebo1000-[1]
This compound 600 mg twice daily5195%[1]

Table 2: Effect of this compound on Median 24-Hour Gastric Acid Concentration

Treatment GroupMedian 24-Hour Acid Concentration (mmol/l)Reference
Placebo86.9[2]
This compound 600 mg (morning dose)22.8[2]
This compound 600 mg (twice daily)4.9[2]

Table 3: Effect of this compound on Night-Time Gastric Acid Output

Treatment GroupMean Reduction in Night-Time Acid OutputReference
This compound 600 mg (morning dose)81%
This compound 600 mg (twice daily)97%

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound, as a histamine H2-receptor antagonist, interrupts the signaling cascade that leads to gastric acid secretion. The following diagram illustrates this pathway.

Mechanism of Action of this compound cluster_parietal_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Drives

Mechanism of Action of this compound

Experimental Workflow for In Vivo Gastric Acid Suppression Studies

The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of this compound.

In Vivo Experimental Workflow Screening Subject Screening (Healthy Volunteers or Patients) Baseline Baseline 24-hr Intragastric pH Monitoring Screening->Baseline Randomization Randomization Baseline->Randomization Treatment This compound Administration (e.g., 600 mg b.d.) Randomization->Treatment Treatment Group Placebo Placebo Administration Randomization->Placebo Control Group Monitoring 24-hr Intragastric pH Monitoring Treatment->Monitoring Placebo->Monitoring Aspiration Gastric Juice Aspiration (Optional) Monitoring->Aspiration Analysis Data Analysis (pH, Acid Concentration) Aspiration->Analysis Results Results Interpretation Analysis->Results

In Vivo Experimental Workflow

Experimental Protocols

In Vivo Measurement of Gastric Acid Suppression

1. 24-Hour Intragastric pH Monitoring

This protocol is the gold standard for assessing the pharmacodynamic effect of acid-suppressing drugs.

  • Objective: To continuously measure the pH in the stomach over a 24-hour period to evaluate the extent and duration of acid suppression by this compound.

  • Materials:

    • pH monitoring system (including a portable data logger and a pH catheter with an antimony or glass electrode)

    • Calibration buffers (pH 1.07 and 7.01)

    • Topical anesthetic

    • Surgical lubricant

    • Standardized meals

  • Procedure:

    • Catheter Calibration: Calibrate the pH electrode using the standard buffers according to the manufacturer's instructions.

    • Subject Preparation: Subjects should fast for at least 8 hours prior to the study.

    • Catheter Placement: Apply a topical anesthetic to the subject's nostril. Pass the pH catheter through the nostril into the stomach. The correct positioning of the electrode in the gastric body should be confirmed, typically by fluoroscopy or by observing a sharp drop in pH as the catheter passes from the esophagus into the stomach.

    • Data Recording: Connect the catheter to the portable data logger and begin recording.

    • Dosing and Meals: Administer this compound or placebo at the designated time. Provide standardized meals at specified intervals throughout the 24-hour period.

    • Data Collection: After 24 hours, remove the catheter and download the data from the logger for analysis.

  • Data Analysis:

    • Calculate the median 24-hour intragastric pH.

    • Determine the percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH 3, 4, and 5).

    • Calculate the integrated 24-hour intragastric acidity from the pH data.

2. Gastric Aspiration and Analysis

This method allows for the direct measurement of gastric acid concentration and output.

  • Objective: To collect gastric juice samples to determine the concentration of hydrochloric acid and calculate the acid output.

  • Materials:

    • Nasogastric (NG) tube

    • Syringes (50 mL)

    • Collection tubes

    • pH meter or titrator

    • 0.1 N NaOH solution

    • Phenolphthalein indicator

  • Procedure:

    • Subject Preparation: Subjects should fast overnight.

    • NG Tube Insertion: Insert the NG tube through the nostril into the stomach. Confirm the correct placement.

    • Basal Acid Output (BAO) Measurement:

      • Aspirate the entire gastric content and discard it.

      • Collect gastric juice by continuous or intermittent aspiration for 1 hour in 15-minute aliquots.

      • Measure the volume of each sample.

      • Titrate a 1 mL aliquot of each sample with 0.1 N NaOH to a pH of 7.0 using a pH meter or to a pink endpoint with phenolphthalein.

      • Calculate the acid concentration (mEq/L) and the acid output (mEq/hr).

    • Drug Administration: Administer this compound or placebo.

    • Post-Dose Measurement: Continue to collect gastric juice samples at specified time intervals to measure the effect of the drug on acid secretion.

  • Data Analysis:

    • Compare the mean acid output before and after drug administration.

    • Calculate the percentage inhibition of gastric acid secretion.

In Vitro Assessment of H2-Receptor Antagonist Potency

1. Isolated Rabbit Gastric Gland Assay

This in vitro model is used to assess the direct effect of H2-receptor antagonists on histamine-stimulated acid secretion.

  • Objective: To determine the potency of this compound in inhibiting histamine-stimulated acid production in isolated gastric glands.

  • Materials:

    • New Zealand White rabbit

    • Collagenase

    • HEPES-buffered Ringer's solution

    • Histamine

    • This compound

    • [¹⁴C]Aminopyrine (as an indicator of acid accumulation)

    • Scintillation counter

  • Procedure:

    • Gland Isolation: Isolate gastric glands from the rabbit stomach mucosa by collagenase digestion.

    • Incubation: Incubate the isolated glands in the presence of [¹⁴C]aminopyrine with varying concentrations of histamine to establish a dose-response curve for acid secretion.

    • Inhibition Assay: In separate experiments, pre-incubate the glands with different concentrations of this compound before stimulating with a submaximal concentration of histamine.

    • Measurement: At the end of the incubation period, separate the glands from the medium by centrifugation, lyse the cells, and measure the amount of accumulated [¹⁴C]aminopyrine using a scintillation counter.

  • Data Analysis:

    • Calculate the concentration of this compound that causes 50% inhibition (IC₅₀) of histamine-stimulated acid secretion.

    • Determine the nature of the antagonism (competitive or non-competitive) by analyzing Schild plots.

2. Radioligand Binding Assay for Histamine H2 Receptor

This assay directly measures the binding affinity of a compound to the H2 receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H2 receptor (e.g., from transfected cell lines like HEK293 or CHO)

    • Radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Cell harvester

    • Scintillation fluid and counter

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly separate the bound from unbound radioligand by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of this compound.

    • Calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

The methodologies described in these application notes provide a robust framework for the investigation of gastric acid suppression by this compound. The selection of appropriate in vivo and in vitro models is crucial for a comprehensive understanding of the pharmacodynamic properties of this H2-receptor antagonist. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data for drug development and scientific research.

References

Troubleshooting & Optimization

Technical Support Center: Sufotidine Clinical Trial Termination

Author: BenchChem Technical Support Team. Date: November 2025

This document addresses frequently asked questions regarding the termination of the Sufotidine clinical trials in 1989. The information is intended for researchers, scientists, and drug development professionals to understand the scientific context and potential experimental challenges related to this compound and other H2 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the this compound clinical trials in 1989?

The underlying mechanism for this risk is understood to be drug-induced hypergastrinemia.[1][2][3] Potent and sustained inhibition of gastric acid secretion disrupts the negative feedback loop that regulates gastrin production, leading to elevated serum gastrin levels.[4][5] Gastrin is a hormone that, in addition to stimulating acid secretion, has a trophic (growth-promoting) effect on the gastric mucosa, particularly on enterochromaffin-like (ECL) cells.

Q2: What is the evidence linking H2 receptor antagonists to gastric carcinoids?

Long-term toxicological studies in rats involving other potent H2 receptor antagonists, such as ranitidine, demonstrated a clear association between the administration of the drug, subsequent hypergastrinemia, and the development of ECL cell hyperplasia and carcinoid tumors. Similar findings were observed with proton pump inhibitors (PPIs), another class of potent acid-suppressing drugs. These animal models provided a strong biological plausibility for a similar risk in humans.

While epidemiological studies in humans have not consistently shown a causal link between short-term H2 receptor antagonist use and gastric cancer, the concern for long-term use, especially with highly potent agents, remained a significant consideration for regulatory agencies and pharmaceutical developers.

Q3: How might I troubleshoot an experiment showing unexpected cell proliferation in gastric tissue cultures treated with an H2 receptor antagonist?

If you observe unexpected cell proliferation in gastric tissue cultures, particularly of neuroendocrine cell lineage, consider the following troubleshooting steps:

  • Assess Gastrin Levels: Measure the concentration of gastrin in your culture medium. Co-administration of gastrin with the H2 receptor antagonist may be potentiating a proliferative effect.

  • Cell Line Verification: Confirm the identity and purity of your gastric cell lines. Contamination with or selective overgrowth of ECL-like cells could explain the observed proliferation.

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to determine if the proliferative effect is dependent on the concentration of the H2 antagonist and the duration of exposure.

  • Control Compounds: Include less potent H2 receptor antagonists or compounds with different mechanisms of action as controls to determine if the effect is specific to potent, long-acting H2 blockade.

  • Histological Analysis: If using tissue explants, perform histological and immunohistochemical staining to identify the specific cell types that are proliferating. Staining for markers of ECL cells, such as chromogranin A, would be informative.

Experimental Protocols

Protocol 1: Assessment of Gastrin-Mediated ECL Cell Proliferation

  • Objective: To determine if an H2 receptor antagonist potentiates gastrin-induced proliferation of ECL cells.

  • Methodology:

    • Culture a validated ECL cell line (e.g., from a rodent model).

    • Starve the cells from serum for 24 hours to synchronize their cell cycle.

    • Treat the cells with the following conditions:

      • Vehicle control (e.g., DMSO).

      • H2 receptor antagonist alone (at various concentrations).

      • Gastrin alone (at a physiological concentration).

      • H2 receptor antagonist and gastrin in combination.

    • Incubate for a predetermined time period (e.g., 24, 48, 72 hours).

    • Assess cell proliferation using a standard assay (e.g., BrdU incorporation, MTT assay, or direct cell counting).

    • Analyze the data to determine if there is a synergistic or additive effect on proliferation when the H2 antagonist and gastrin are combined.

Quantitative Data Summary

The following table summarizes data from a study on the effects of different acid-suppressing agents on plasma gastrin levels in rats. This data is illustrative of the hypergastrinemic effect that was a central concern for this class of drugs.

Treatment (at equivalent antisecretory doses)Peak Plasma Gastrin (pg/ml, mean +/- SEM)Time to Return to Control Levels (hours)
Ranitidine (60 mg/kg)312 +/- 208
Famotidine (20 mg/kg)483 +/- 288
Omeprazole (40 mg/kg)616 +/- 27> 12

Data adapted from a study comparing hypergastrinemic responses to single-dose administration of ranitidine, famotidine, and omeprazole in rats.

Visualizations

Sufotidine_Termination_Logic cluster_drug_action Drug Action cluster_physiological_effect Physiological Effect cluster_cellular_response Cellular Response cluster_pathological_outcome Potential Pathological Outcome cluster_decision Development Decision This compound This compound (Potent H2 Receptor Antagonist) acid_suppression Sustained Gastric Acid Suppression This compound->acid_suppression Inhibits hypergastrinemia Hypergastrinemia (Elevated Gastrin) acid_suppression->hypergastrinemia Leads to ecl_proliferation ECL Cell Proliferation/Hyperplasia hypergastrinemia->ecl_proliferation Stimulates carcinoid Gastric Carcinoid Tumors (in animal models) ecl_proliferation->carcinoid Potential for termination Clinical Trial Termination (1989) carcinoid->termination Contributes to Troubleshooting_Workflow start Unexpected Cell Proliferation in Gastric Tissue Culture check_gastrin Measure Gastrin Levels in Culture Medium start->check_gastrin verify_cells Verify Cell Line Identity and Purity start->verify_cells dose_response Perform Dose-Response & Time-Course Analysis check_gastrin->dose_response verify_cells->dose_response use_controls Include Control Compounds (e.g., less potent H2RAs) dose_response->use_controls histology Perform Histological Analysis (e.g., Chromogranin A staining) use_controls->histology end Identify Source of Proliferative Effect histology->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the investigation of the link between the H2 receptor antagonist Sufotidine and the development of carcinoid tumors in rodents. As the clinical development of this compound was terminated during Phase III trials due to findings of carcinoid tumors in long-term rodent toxicity studies, publicly available, detailed study data on this compound is limited.[1] Therefore, this guide draws upon established knowledge of the class effects of long-acting histamine H2 receptor antagonists and provides general experimental frameworks based on studies of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which this compound may lead to carcinoid tumors in rodents?

A1: The development of gastric enterochromaffin-like (ECL) cell carcinoid tumors in rodents following long-term administration of potent, long-acting H2 receptor antagonists like this compound is believed to be an indirect effect of the drug's primary pharmacological action. The proposed mechanism involves a chain of events:

  • Potent and Sustained Gastric Acid Suppression: this compound is a powerful antagonist of the histamine H2 receptor on gastric parietal cells, leading to a significant and prolonged reduction in gastric acid secretion.

  • Hypergastrinemia: The reduction in gastric acid creates a feedback loop that stimulates the G-cells in the stomach to increase the secretion of the hormone gastrin. This results in a state of chronic hypergastrinemia.

  • ECL Cell Proliferation: Gastrin has a trophic (growth-promoting) effect on gastric ECL cells.

  • Hyperplasia to Neoplasia Pathway: Sustained and excessive stimulation of ECL cells by high levels of gastrin can lead to ECL cell hyperplasia (an increase in the number of cells). Over time, this hyperplastic state can progress to dysplasia and eventually to the formation of carcinoid tumors.

This mechanism is supported by studies on other H2 receptor antagonists such as loxtidine and SK&F 93479, which have also been shown to induce ECL cell hyperplasia and carcinoids in rats.

Q2: Is there evidence that this compound is directly genotoxic or carcinogenic?

A2: There is no evidence to suggest that this compound or other drugs in this class are direct carcinogens. The development of carcinoid tumors is considered a secondary, epigenetic event driven by the hormonal changes (hypergastrinemia) induced by the drug's pharmacological effect, rather than a direct interaction of the compound with DNA.

Q3: Are these findings of carcinoid tumors in rodents directly translatable to humans?

A3: The translatability of rodent carcinoid findings to human risk is a subject of debate. While the basic physiological mechanism of acid suppression leading to hypergastrinemia exists in both rodents and humans, there are significant species-specific differences in the density and proliferative response of ECL cells to gastrin. Rodents, particularly rats, are known to be more susceptible to the development of ECL cell tumors in response to hypergastrinemia than humans. However, the potential risk cannot be entirely dismissed, which is why the development of this compound was halted.

Q4: What are the key histological features to look for when evaluating gastric tissue from rodents treated with this compound or similar compounds?

A4: Key histological features to examine in the gastric mucosa (specifically the oxyntic mucosa) include:

  • ECL Cell Hyperplasia: This can be identified by an increased number and density of argyrophilic (silver-staining) ECL cells. It can be diffuse, linear, or micronodular.

  • Dysplasia: Look for atypical cellular changes, including nuclear pleomorphism, hyperchromasia, and disordered cell arrangement within the gastric glands.

  • Carcinoid Tumors: These are characterized by well-delineated, unencapsulated nodules of uniform neuroendocrine cells arranged in nests, trabeculae, or sheets. Invasion into the lamina propria or submucosa may be observed. Immunohistochemical staining for neuroendocrine markers such as chromogranin A and synaptophysin is essential for confirmation.

Troubleshooting Guides

Issue 1: Inconsistent or no evidence of ECL cell hyperplasia in treated animals.

Possible Cause Troubleshooting Step
Insufficient Drug Exposure or Potency Verify the dose and administration route. Ensure the formulation is stable and bioavailability is adequate. For H2 receptor antagonists, the effect is dose-dependent, and a certain threshold of sustained acid suppression is needed to induce significant hypergastrinemia.
Short Duration of Study The development of ECL cell hyperplasia and subsequent tumors is a chronic process. Ensure the study duration is sufficient (typically 18-24 months in rodents for carcinogenicity assessment).
Incorrect Gastric Region Examined ECL cells are predominantly located in the oxyntic (fundic) mucosa. Ensure that tissue sections are taken from this specific region of the stomach for histological analysis.
Inappropriate Rodent Strain Different rodent strains may have varying susceptibility to hypergastrinemia-induced ECL cell proliferation. The choice of strain can be critical.

Issue 2: High variability in tumor incidence between individual animals in the same dose group.

Possible Cause Troubleshooting Step
Inconsistent Drug Dosing or Intake If the drug is administered in the feed or drinking water, monitor food and water consumption to ensure consistent dosing across all animals. Gavage administration provides more precise dosing.
Biological Variability Natural biological variation is expected. Ensure that the group sizes are sufficiently large to provide statistical power to detect a treatment-related effect.
Underlying Health Status of Animals Ensure that all animals are healthy at the start of the study and are housed in a controlled environment to minimize confounding factors.

Data Presentation

As specific quantitative data for this compound is not publicly available, the following tables are based on findings for other long-acting H2 receptor antagonists and serve as an illustrative example of how such data would be presented.

Table 1: Illustrative Carcinogenicity Data for a Long-Acting H2 Receptor Antagonist in Rats (24-Month Study)

Dose Group (mg/kg/day)Number of Animals (Male/Female)Incidence of Gastric ECL Cell Carcinoids (Male)Incidence of Gastric ECL Cell Carcinoids (Female)
0 (Control)50/500/50 (0%)0/50 (0%)
Low Dose50/502/50 (4%)3/50 (6%)
Mid Dose50/508/50 (16%)10/50 (20%)
High Dose50/5015/50 (30%)18/50 (36%)

Table 2: Illustrative Data on Gastric ECL Cell Hyperplasia in Rats

Dose Group (mg/kg/day)Severity of Hyperplasia (Mean Score)Percentage of Animals with Hyperplasia
0 (Control)0.15%
Low Dose1.240%
Mid Dose2.585%
High Dose3.8100%

Experimental Protocols

The following is a generalized protocol for a long-term carcinogenicity study of a histamine H2 receptor antagonist in rodents, based on standard practices.

Objective: To assess the carcinogenic potential of a test compound following long-term oral administration to rats.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Rodent strain (e.g., Sprague-Dawley or Wistar rats)

  • Standard laboratory animal diet and drinking water

  • Animal caging and environmental control systems

  • Gavage needles and syringes

  • Histopathology equipment and reagents

Methodology:

  • Animal Acclimatization: Male and female rats (e.g., 6-8 weeks old) are acclimatized to the laboratory conditions for at least one week prior to the start of the study.

  • Dose Selection: At least three dose levels (low, mid, high) and a concurrent control group are used. The high dose is typically the maximum tolerated dose (MTD) determined in shorter-term toxicity studies.

  • Group Allocation: Animals are randomly assigned to the different dose groups, with a sufficient number of animals per group (e.g., 50/sex/group) to ensure statistical power.

  • Administration: The test compound is administered daily via oral gavage for the duration of the study (e.g., 24 months for rats). The control group receives the vehicle only.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and then monthly.

  • Hematology and Clinical Chemistry: Blood samples may be collected at interim time points (e.g., 6, 12, 18 months) and at termination for hematological and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A full necropsy is performed on all animals. The stomach is carefully examined, and sections from the oxyntic mucosa are collected and preserved in 10% neutral buffered formalin. Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Special stains (e.g., Grimelius silver stain) and immunohistochemistry for chromogranin A and synaptophysin are performed to identify and quantify ECL cells and neuroendocrine tumors.

Visualizations

Signaling_Pathway cluster_drug_action Drug Action cluster_physiological_response Physiological Response cluster_pathological_outcome Pathological Outcome This compound This compound H2_Receptor Histamine H2 Receptor (on Parietal Cells) This compound->H2_Receptor Antagonizes Acid_Secretion Gastric Acid Secretion H2_Receptor->Acid_Secretion Inhibits Gastrin_Release Gastrin Release (from G-cells) Acid_Secretion->Gastrin_Release Negative Feedback (Inhibition) Hypergastrinemia Sustained Hypergastrinemia Gastrin_Release->Hypergastrinemia Leads to ECL_Hyperplasia ECL Cell Hyperplasia Hypergastrinemia->ECL_Hyperplasia Promotes Carcinoid_Tumor Carcinoid Tumor ECL_Hyperplasia->Carcinoid_Tumor Progression

Caption: Proposed signaling pathway for this compound-induced carcinoid tumors.

Experimental_Workflow start Start: Rodent Carcinogenicity Study acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Group Allocation (Control, Low, Mid, High Dose) acclimatization->grouping dosing Daily Oral Administration (e.g., 24 months) grouping->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) dosing->monitoring interim_analysis Interim Analysis (optional) (e.g., 6, 12, 18 months) monitoring->interim_analysis termination Study Termination (Euthanasia) monitoring->termination interim_analysis->monitoring necropsy Gross Necropsy termination->necropsy histopathology Histopathology of Gastric Tissue (H&E, Special Stains, IHC) necropsy->histopathology data_analysis Data Analysis and Statistical Evaluation histopathology->data_analysis end End: Carcinogenicity Assessment data_analysis->end

Caption: General experimental workflow for a rodent carcinogenicity study.

Logical_Relationship cluster_cause Causal Factors cluster_mechanism Mechanism of Action cluster_effect Observed Effects drug This compound Administration (Long-term, High-dose) acid_suppression Sustained Gastric Acid Suppression drug->acid_suppression Induces hypergastrinemia Chronic Hypergastrinemia acid_suppression->hypergastrinemia Leads to hyperplasia ECL Cell Hyperplasia hypergastrinemia->hyperplasia Stimulates tumor Gastric Carcinoid Tumor hyperplasia->tumor Progresses to

Caption: Logical relationship from drug administration to tumor formation.

References

Technical Support Center: Overcoming Stability Issues of Sufotidine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data for Sufotidine is limited. This guide is substantially based on data for Famotidine, a structurally related H2-receptor antagonist with a similar thiazole moiety. The information provided should be considered as a directional guide for researchers working with this compound. It is strongly recommended to perform specific stability studies for this compound under your experimental conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common stability issues encountered with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary factors that could be causing this?

A1: The stability of thiazole-containing H2-receptor antagonists like this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Hydrolysis is a major degradation pathway, which can be catalyzed by both acidic and basic conditions.

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: Based on studies of the closely related compound Famotidine, solutions are most stable in a neutral to slightly acidic pH range. One study suggests a pH range of approximately 5.7 to 6.4 for enhanced stability of Famotidine in aqueous solutions. Extreme pH levels, both acidic and basic, can lead to significant degradation.

Q3: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

A3: For stock solutions, it is advisable to use a non-aqueous solvent like methanol or DMSO if compatible with your experimental design, and store it at low temperatures (e.g., -20°C), protected from light. For aqueous solutions, use a buffered system within the optimal pH range. Famotidine solutions in 5% dextrose or 0.9% NaCl have shown stability for up to 14 days when refrigerated at 4°C.[1]

Q4: Can I expect degradation of this compound in my cell culture medium?

A4: Cell culture media are complex mixtures and are typically buffered around physiological pH (7.2-7.4). While this is close to the optimal range, the presence of various components and incubation at 37°C can contribute to degradation over time. It is recommended to prepare fresh solutions for cell culture experiments or conduct a stability study in your specific medium.

Q5: What are the likely degradation products of this compound?

A5: The degradation of the related compound Famotidine involves hydrolysis of the sulfamoyl and amide groups. Under basic conditions, degradation products can include the propionamide intermediate and the corresponding propionic acid derivative.[2] Oxidative stress can also lead to the formation of S-oxide and sulfone derivatives.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency in an aqueous solution stored at room temperature. Hydrolysis. Prepare fresh solutions daily. If longer storage is needed, refrigerate (2-8°C) and use a buffered solution within the optimal pH range (refer to Q2).
Precipitate formation in the solution. pH shift leading to insolubility or degradation. Verify the pH of your solution. Ensure the buffer capacity is sufficient to maintain the desired pH.
Discoloration of the solution (e.g., turning yellow or brown). Degradation, possibly due to oxidation or light exposure. Store solutions in amber vials or protect them from light. If oxidative degradation is suspected, consider de-gassing solvents.
Inconsistent results in bioassays. Degradation of this compound during the experiment. Minimize the time the compound spends in solution at elevated temperatures (e.g., 37°C). Consider the stability in your specific assay medium.

Quantitative Data on Stability

The following tables summarize stability data for Famotidine, which may serve as a reference for this compound.

Table 1: Effect of pH on Famotidine Hydrolysis

pHTemperature (°C)Half-life (t½)
1.237~50-123 minutes (in simulated gastric fluid)
4.025Stable
7.437Stable over 24 hours
10.025Degradation observed

Note: Data is compiled from multiple sources and should be considered indicative.

Table 2: Stability of Famotidine in Intravenous Solutions at 4°C

Vehicle Concentration Storage Condition Stability
5% Dextrose Injection (D5W)200 µg/mLRefrigerated (4°C)>94% recovery after 14 days[1]
0.9% NaCl Injection (NS)200 µg/mLRefrigerated (4°C)>94% recovery after 14 days[1]
5% Dextrose Injection (D5W)200 µg/mLFrozen (-20°C) for 28 days, then refrigerated for 14 days>98% recovery[1]
0.9% NaCl Injection (NS)200 µg/mLFrozen (-20°C) for 28 days, then refrigerated for 14 days>98% recovery

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline for developing a stability-indicating HPLC method, based on methods used for Famotidine.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).

    • Inject a known volume (e.g., 20 µL) onto the HPLC system.

    • To assess stability, subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

    • Analyze the stressed samples at various time points and monitor for the appearance of degradation peaks and a decrease in the main this compound peak area.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples using the stability-indicating HPLC method to determine the extent of degradation and the degradation profile.

Visualizations

This compound This compound in Solution Degradation Degradation This compound->Degradation HydrolysisProducts Hydrolysis Products (Amide, Carboxylic Acid) Degradation->HydrolysisProducts Hydrolysis OxidationProducts Oxidation Products (S-oxide, Sulfone) Degradation->OxidationProducts Oxidation Acid Acidic pH Acid->Degradation Base Basic pH Base->Degradation OxidizingAgents Oxidizing Agents (e.g., H₂O₂) OxidizingAgents->Degradation Temperature High Temperature Temperature->Degradation Light UV Light Light->Degradation

Caption: Factors influencing this compound degradation in solution.

start Start: Stability Issue (e.g., loss of potency) check_ph 1. Check pH of Solution start->check_ph is_ph_optimal Is pH optimal (e.g., 5.7-6.4)? check_ph->is_ph_optimal adjust_ph Adjust pH with Buffer is_ph_optimal->adjust_ph No check_storage 2. Review Storage Conditions is_ph_optimal->check_storage Yes adjust_ph->check_storage is_storage_correct Stored at 2-8°C and protected from light? check_storage->is_storage_correct adjust_storage Store in amber vial at 2-8°C is_storage_correct->adjust_storage No check_age 3. Check Solution Age is_storage_correct->check_age Yes adjust_storage->check_age is_fresh Is the solution freshly prepared? check_age->is_fresh prepare_fresh Prepare Fresh Solution is_fresh->prepare_fresh No end End: Stability Improved is_fresh->end Yes prepare_fresh->end

Caption: Troubleshooting workflow for this compound solution stability.

References

Optimizing dosage of Sufotidine to avoid adverse effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The development of Sufotidine was terminated during Phase III clinical trials in 1989 due to the observation of carcinoid tumors in long-term rodent toxicity studies.[1] This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as guidance for the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended mechanism of action?

This compound is a potent, long-acting competitive histamine H2-receptor antagonist.[1] It was developed to suppress gastric acid secretion for the treatment of conditions like peptic ulcer disease. Its mechanism of action involves blocking the histamine H2 receptors on gastric parietal cells, thereby inhibiting the stimulation of gastric acid production.

Q2: Why was the development of this compound terminated?

The development of this compound was halted due to the dose-dependent development of gastric enterochromaffin-like (ECL) cell carcinoid tumors in rats during long-term (2-year) toxicological studies.[1] This adverse effect is considered a class effect for potent and long-acting H2-receptor antagonists that induce profound and sustained suppression of gastric acid.

Q3: What is the proposed mechanism for the development of carcinoid tumors?

The development of carcinoid tumors is an indirect consequence of the drug's primary pharmacological action. The proposed mechanism is as follows:

  • Profound Acid Suppression: High doses of this compound lead to a significant and long-lasting decrease in gastric acid.

  • Hypergastrinemia: The reduction in gastric acid removes the negative feedback on gastrin production, leading to a sustained increase in circulating gastrin levels (hypergastrinemia).[2]

  • ECL Cell Proliferation: Gastrin acts as a trophic hormone for gastric ECL cells, stimulating their proliferation.

  • Hyperplasia and Neoplasia: Chronic stimulation by high levels of gastrin can lead to ECL cell hyperplasia (an increase in the number of cells) and, eventually, the formation of carcinoid tumors (neoplasia).[2]

Q4: Is it possible to optimize the dosage of this compound to avoid the risk of carcinoid tumors?

The development of carcinoid tumors is a dose-dependent effect directly linked to the desired therapeutic action of profound acid suppression. "Optimizing" the dose to a level that does not cause hypergastrinemia would likely render the drug ineffective for its intended purpose. Therefore, a safe and effective therapeutic window for long-term administration of this compound could not be established, leading to the termination of its development.

Troubleshooting Unanticipated Experimental Results

Scenario 1: In-vivo long-term study in rodents shows unexpected gastric mucosal changes.

  • Possible Cause: The observed changes could be related to the known effects of profound acid suppression. This may include ECL cell hyperplasia, which is a precursor to the carcinoid tumors observed with some H2-receptor antagonists.

  • Troubleshooting Steps:

    • Measure Serum Gastrin Levels: Assess serum gastrin levels in the treated animals compared to a control group. A significant elevation in gastrin would support the hypothesis that the mucosal changes are driven by hypergastrinemia.

    • Histopathological Examination: Conduct a thorough histopathological examination of the gastric mucosa, specifically looking for evidence of ECL cell hyperplasia.

    • Dose-Response Assessment: If multiple doses are being studied, evaluate if the severity of the mucosal changes correlates with the dose of the H2-receptor antagonist.

Scenario 2: In-vitro assay shows unexpected proliferative effects on gastric cell lines.

  • Possible Cause: While the primary mechanism of carcinoid development is indirect (via hypergastrinemia), it is essential to rule out any direct mitogenic effects of the compound.

  • Troubleshooting Steps:

    • Cell Line Specificity: Determine if the proliferative effect is specific to cell lines expressing the gastrin/cholecystokinin-2 receptor (CCK2R).

    • Control Compounds: Compare the effects with other H2-receptor antagonists that have a well-established safety profile.

    • Receptor Binding Assays: Conduct receptor binding assays to determine if the compound interacts with other receptors known to be involved in cell proliferation.

Data from Preclinical Studies of a Similar H2-Receptor Antagonist

Due to the limited publicly available data on this compound, the following table summarizes the dose-dependent effects on the gastric mucosa of rats from a 2-year study of another potent, long-acting H2-receptor antagonist, BL-6341. This data illustrates the dose-response relationship between the drug, hypergastrinemia, and the development of ECL cell changes.

Dose Group (mg/kg/day)Serum Gastrin LevelsECL Cell HyperplasiaGastric Carcinoid Tumors
0 (Control)NormalNot observedNot observed
10Slightly elevatedNo remarkable changesNot observed
55Moderately elevatedObservedNot observed
300Markedly and sustainedly elevatedObservedObserved

Data adapted from a 2-year study on the H2-receptor antagonist BL-6341 in rats.

Experimental Protocols

Protocol: Long-Term Rodent Carcinogenicity Study (Adapted from similar studies)

  • Objective: To assess the long-term toxicity and carcinogenic potential of a test compound after daily administration for 2 years.

  • Species: Sprague-Dawley rats.

  • Groups:

    • Control group (vehicle only).

    • Low-dose group.

    • Mid-dose group.

    • High-dose group.

  • Administration: The test compound is administered orally via gavage once daily.

  • Duration: 24 months.

  • Parameters Monitored:

    • Clinical signs and mortality (daily).

    • Body weight and food consumption (weekly for the first 3 months, then monthly).

    • Hematology and clinical chemistry (at 6, 12, 18, and 24 months). This should include serum gastrin levels.

    • Urinalysis (at 6, 12, 18, and 24 months).

  • Terminal Procedures:

    • At 24 months, all surviving animals are euthanized.

    • A complete necropsy is performed on all animals.

    • Organ weights are recorded.

    • A comprehensive set of tissues from all animals is collected, preserved, and processed for histopathological examination. Special attention is given to the gastric mucosa.

Visualizations

Sufotidine_Adverse_Effect_Pathway This compound This compound H2_Receptor Histamine H2 Receptor (Parietal Cells) This compound->H2_Receptor Blocks Gastric_Acid Decreased Gastric Acid Secretion H2_Receptor->Gastric_Acid Inhibits Gastrin Increased Serum Gastrin Gastric_Acid->Gastrin Negative Feedback Removed ECL_Cell ECL Cell Proliferation Gastrin->ECL_Cell Stimulates Hyperplasia ECL Cell Hyperplasia ECL_Cell->Hyperplasia Leads to Carcinoid Gastric Carcinoid Tumors Hyperplasia->Carcinoid Can Progress to

Caption: Signaling pathway from this compound to potential carcinoid tumor development.

Experimental_Workflow start Start: Long-Term Rodent Study dosing Daily Dosing (24 months) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Bloodwork including Gastrin) dosing->monitoring necropsy Terminal Necropsy monitoring->necropsy histopathology Histopathology of Gastric Mucosa necropsy->histopathology end End: Data Analysis & Reporting histopathology->end

Caption: Workflow for a long-term rodent carcinogenicity study.

References

Technical Support Center: Identifying Off-Target Effects of Sufotidine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Sufotidine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound?

A1: The primary off-target effect of concern for this compound, a potent and long-acting H2 receptor antagonist, is the induction of enterochromaffin-like (ECL) cell hyperplasia and, subsequently, carcinoid tumors in the stomach of rodents. This effect led to the termination of its clinical development in 1989.

Q2: What is the mechanism behind this compound-induced ECL cell carcinoids?

A2: The mechanism is considered indirect. Prolonged and potent blockade of the H2 receptor by this compound leads to a significant and sustained decrease in gastric acid secretion. This chronic hypoacidity results in a feedback loop that causes hypergastrinemia (elevated levels of the hormone gastrin). Gastrin is a potent trophic factor for ECL cells, and its sustained high levels lead to ECL cell proliferation (hyperplasia), which can progress to neoplasia (carcinoid tumors) over time.

Q3: What are the most appropriate cellular and animal models to study these off-target effects?

A3:

  • In Vitro: Primary cultures of ECL cells isolated from rodent gastric mucosa can be used to study the direct effects of gastrin on cell proliferation and signaling. However, establishing and maintaining these primary cultures can be challenging. Gastric organoids containing ECL cells are an emerging and valuable model.

  • In Vivo: Rodent models, particularly rats (e.g., Sprague-Dawley) and Mastomys, are the most relevant for studying this compound-induced ECL cell hyperplasia and carcinoid formation. These models have been historically used to evaluate the long-term effects of potent acid-suppressing drugs.

Q4: What are the key experimental readouts to assess the off-target effects of this compound?

A4: Key experimental readouts include:

  • Plasma Gastrin Levels: Measurement of circulating gastrin levels is crucial to confirm hypergastrinemia.

  • ECL Cell Proliferation: This can be assessed in vivo by immunohistochemical staining of gastric tissue for proliferation markers like Ki-67 in cells co-stained for an ECL cell marker (e.g., chromogranin A). In vitro, proliferation can be measured using assays like BrdU incorporation or cell counting.

  • ECL Cell Hyperplasia and Neoplasia: Histopathological evaluation of gastric mucosal biopsies from long-term animal studies is the gold standard. The severity of hyperplasia can be graded, and the presence of carcinoid tumors can be confirmed.

  • Gene and Protein Expression Analysis: Examining the expression of genes and proteins in the gastrin signaling pathway (e.g., components of the Ras-MAPK pathway) in ECL cells can provide mechanistic insights.

Troubleshooting Guides

Issue 1: High variability in plasma gastrin measurements.

  • Possible Cause: Inconsistent sample collection and handling. Gastrin is a peptide hormone and can be degraded by proteases.

  • Troubleshooting Steps:

    • Ensure that blood samples are collected at a consistent time point relative to drug administration and feeding, as both can influence gastrin levels.

    • Collect blood in tubes containing a protease inhibitor cocktail (e.g., aprotinin, EDTA).

    • Process blood samples promptly by centrifuging at 4°C to separate plasma and store the plasma at -80°C until analysis.

    • Use a validated and sensitive gastrin ELISA or RIA kit and run samples in duplicate or triplicate. Include appropriate standards and controls.

Issue 2: Inconsistent or weak immunohistochemical (IHC) staining for ECL cells (Chromogranin A) or proliferation (Ki-67).

  • Possible Cause: Suboptimal tissue fixation, antigen retrieval, or antibody concentrations.

  • Troubleshooting Steps:

    • Fixation: Ensure gastric tissue is fixed in 10% neutral buffered formalin for a consistent duration (e.g., 24-48 hours) before embedding in paraffin. Over- or under-fixation can mask antigens.

    • Antigen Retrieval: Optimize the antigen retrieval method. For Chromogranin A and Ki-67, heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) is commonly used. Experiment with different heating times and temperatures.

    • Antibody Titration: Perform a titration of the primary antibodies to determine the optimal concentration that gives strong specific staining with low background.

    • Controls: Always include positive and negative controls in your IHC runs. A tissue known to express the target protein should be used as a positive control, and a negative control (e.g., omitting the primary antibody) should be included to check for non-specific staining.

Issue 3: Difficulty in culturing primary ECL cells.

  • Possible Cause: Primary ECL cells are notoriously difficult to isolate and maintain in culture due to their low abundance and specific growth requirements.

  • Troubleshooting Steps:

    • Isolation Protocol: Use a well-established protocol for the enzymatic digestion of the gastric mucosa to enrich for ECL cells.

    • Culture Medium: The culture medium should be supplemented with appropriate growth factors.

    • Co-culture Systems: Consider co-culturing ECL cells with other gastric mucosal cells or using a feeder layer to provide necessary support.

    • Gastric Organoids: As an alternative, consider developing gastric organoid cultures from rodent stomach tissue. These 3D structures more closely mimic the in vivo environment and can support the growth and differentiation of ECL cells.

Quantitative Data Summary

Table 1: Effect of Long-Acting H2 Receptor Antagonists on Plasma Gastrin Levels in Rats

CompoundDoseDuration of TreatmentFold Increase in Plasma Gastrin (approx.)
LoxtidineHigh Dose2 years>10-fold
Ranitidine2 g/kg/day2 years3-fold

Table 2: Incidence of ECL Cell Hyperplasia and Carcinoids in Rodents After Long-Term Treatment with Potent Acid-Suppressing Drugs

CompoundSpeciesDoseDurationIncidence of ECL Cell HyperplasiaIncidence of Carcinoid Tumors
LoxtidineRatHigh Dose2 yearsHighSignificant
RanitidineRat2 g/kg/day2 yearsHigh19%
OmeprazoleRat40 mg/kg/day2 yearsHighDose-dependent

Experimental Protocols

1. Protocol for Quantification of ECL Cell Hyperplasia by Immunohistochemistry

  • Tissue Preparation:

    • Euthanize the animal and excise the stomach.

    • Open the stomach along the greater curvature and rinse with cold phosphate-buffered saline (PBS).

    • Fix the stomach in 10% neutral buffered formalin for 24-48 hours at room temperature.

    • Process the tissue through graded alcohols and xylene and embed in paraffin wax.

    • Cut 4-5 µm thick sections and mount on positively charged slides.

  • Immunohistochemistry:

    • Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

    • Perform heat-induced epitope retrieval in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with a suitable blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes.

    • Incubate with a primary antibody against Chromogranin A (a marker for ECL cells) at an optimized dilution overnight at 4°C.

    • Rinse with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

    • Rinse with PBS.

    • Develop the color with a diaminobenzidine (DAB) substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Quantification:

    • Capture images of the gastric mucosa at a consistent magnification (e.g., 200x).

    • Count the number of Chromogranin A-positive cells per unit length of the mucosal cross-section or per gland.

    • Grade the hyperplasia based on a semi-quantitative scoring system (e.g., 0 = normal, 1 = mild diffuse hyperplasia, 2 = moderate diffuse/focal hyperplasia, 3 = severe hyperplasia/micronodules).

Mandatory Visualizations

G cluster_0 Gastric Lumen cluster_1 Parietal Cell cluster_2 ECL Cell cluster_3 G-Cell H+ H+ Gastrin_Release Gastrin Release H+->Gastrin_Release inhibits H2R H2 Receptor Acid Secretion Acid Secretion H2R->Acid Secretion This compound This compound This compound->H2R blocks Histamine Histamine Histamine->H2R activates Acid Secretion->H+ Gastrin_Receptor Gastrin Receptor (CCK2R) Histamine_Release Histamine Release Gastrin_Receptor->Histamine_Release Proliferation Proliferation (Hyperplasia) Gastrin_Receptor->Proliferation Gastrin Gastrin Gastrin->Gastrin_Receptor activates Histamine_Release->Histamine Gastrin_Release->Gastrin G cluster_gastrin Gastrin Signaling Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R PLC PLC CCK2R->PLC Ras Ras CCK2R->Ras IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ release IP3->Ca PKC PKC DAG->PKC Histamine Histamine Release Ca->Histamine Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (c-fos, c-jun) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation G start Start: Long-term animal study (e.g., 2 years in rats) dosing Daily dosing with this compound (multiple dose groups) and vehicle control start->dosing monitoring In-life monitoring: Clinical signs, body weight, food consumption dosing->monitoring blood_collection Periodic blood collection for plasma gastrin analysis dosing->blood_collection termination Study Termination: Necropsy and tissue collection monitoring->termination gastrin_assay Gastrin ELISA/RIA blood_collection->gastrin_assay histopathology Stomach histopathology: H&E staining termination->histopathology ihc Immunohistochemistry: Chromogranin A (ECL cells) Ki-67 (proliferation) termination->ihc data_analysis Data Analysis and Reporting gastrin_assay->data_analysis tumor_assessment Assessment of carcinoid tumor incidence and severity histopathology->tumor_assessment quantification Quantification of ECL cell hyperplasia ihc->quantification quantification->data_analysis tumor_assessment->data_analysis

Troubleshooting poor solubility of Sufotidine for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Sufotidine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble finding specific solubility data for this compound. Where can I find this information?

A1: Specific, publicly available solubility data for this compound in common laboratory solvents is limited. This compound is a competitive H2 receptor antagonist whose clinical development was terminated in 1989.[1] As a result, extensive physicochemical characterization data, often generated during later stages of drug development, is not readily accessible in common databases. The information provided in this guide is based on general principles for working with poorly soluble compounds and data from related H2 receptor antagonists.

Q2: What are the general solubility characteristics of H2 receptor antagonists?

A2: H2 receptor antagonists are a class of drugs that block the action of histamine at H2 receptors, thereby reducing stomach acid production.[2] Their solubility can vary significantly based on their chemical structure. For instance, Famotidine, another H2 receptor antagonist, is freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.[3] While this does not directly represent the solubility of this compound, it illustrates that compounds in this class can have challenging solubility profiles in aqueous and some organic solvents.

Q3: What is the mechanism of action of this compound and other H2 receptor antagonists?

A3: this compound acts as a competitive antagonist at the histamine H2 receptors on the parietal cells of the stomach lining.[1][2] Normally, histamine binds to these receptors, which stimulates the secretion of gastric acid. By blocking this interaction, H2 antagonists like this compound decrease both basal and stimulated acid production. This signaling pathway primarily involves the Gs protein-coupled H2 receptor, which, upon activation by histamine, increases intracellular cyclic AMP (cAMP) levels, leading to the activation of protein kinase A (PKA) and subsequent stimulation of the proton pump.

Troubleshooting Poor Solubility of this compound

This guide provides a systematic approach to address common solubility challenges encountered with this compound and other poorly soluble compounds in in vitro settings.

Initial Steps: Solvent Selection and Stock Solution Preparation

Q4: What is the recommended first-line solvent for preparing a stock solution of this compound?

A4: For a compound with unknown solubility, dimethyl sulfoxide (DMSO) is a common and effective starting solvent for creating a concentrated stock solution. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and most organic solvents. It is widely used in cell-based assays as it is generally well-tolerated by cells at low final concentrations (typically <0.5%).

Q5: My this compound powder is not dissolving in DMSO at room temperature. What should I do?

A5: If you observe poor solubility in DMSO at room temperature, you can try the following:

  • Vortexing: Ensure the solution is being mixed vigorously.

  • Warming: Gently warm the solution to 37°C for 5-10 minutes. This can increase the rate of dissolution.

  • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.

Addressing Precipitation Upon Dilution

Q6: I successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?

A6: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to overcome this issue:

  • Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize both solvent-induced toxicity and precipitation.

  • Use a Co-solvent: In some cases, a mixture of solvents can maintain solubility better than a single solvent. You could try preparing your stock in a mixture of DMSO and ethanol or another biocompatible solvent.

  • Modify the pH of the Assay Buffer: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. Since this compound is a basic compound, slightly acidifying the buffer might improve its solubility.

  • Incorporate Surfactants or Cyclodextrins: Non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) or cyclodextrins can be used at low, non-toxic concentrations to form micelles or inclusion complexes that help to keep the compound in solution.

  • Rapid Dilution with Vortexing: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing vigorously. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.

Data Presentation: Solubility of a Related H2 Antagonist (Famotidine)
SolventSolubility of FamotidineReference
Water1 mg/mL at 20°C
MethanolSlightly soluble
EthanolPractically insoluble
Glacial Acetic AcidFreely soluble
Dimethylformamide (DMF)80% w/v at 20°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a Poorly Soluble Compound in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of the compound (e.g., this compound, Molar Mass: 421.56 g/mol ) using a calibrated analytical balance. For a 10 mM stock solution, you would weigh 4.22 mg for 1 mL of DMSO.

  • Add Solvent: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
  • Pre-warm the Medium: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

  • Prepare for Dilution: Place the pre-warmed medium in a sterile conical tube on a vortex mixer set to a medium speed.

  • Add Stock Solution: While the medium is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex. This ensures rapid and thorough mixing.

  • Final Mix: Continue vortexing for an additional 30 seconds after adding the stock solution.

  • Inspect and Use: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup. Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Visualizations

Troubleshooting Workflow for Poor Solubility

Troubleshooting Poor Solubility Troubleshooting Workflow for Poor Solubility of this compound start Start: Poor Solubility Observed check_solvent Is the compound dissolved in an appropriate organic solvent (e.g., DMSO)? start->check_solvent prepare_stock Prepare a concentrated stock solution in 100% DMSO. check_solvent->prepare_stock No precipitation Does precipitation occur upon dilution into aqueous buffer? check_solvent->precipitation Yes dissolved_in_dmso Does it dissolve in DMSO with warming/sonication? prepare_stock->dissolved_in_dmso try_other_solvents Try alternative solvents (e.g., Ethanol, DMF, DMA). dissolved_in_dmso->try_other_solvents No dissolved_in_dmso->precipitation Yes try_other_solvents->dissolved_in_dmso success Solution is ready for in vitro assay. precipitation->success No optimize_dilution Optimize dilution procedure: - Lower final DMSO concentration - Rapid addition to vortexing buffer - Use pre-warmed buffer precipitation->optimize_dilution Yes still_precipitates Still precipitates? optimize_dilution->still_precipitates still_precipitates->success No use_excipients Use solubility enhancers: - Co-solvents - Surfactants (e.g., Tween-20) - Cyclodextrins still_precipitates->use_excipients Yes modify_ph Modify buffer pH. use_excipients->modify_ph modify_ph->success

Caption: A flowchart illustrating the steps to troubleshoot poor solubility of a compound for in vitro assays.

H2 Receptor Antagonist Signaling Pathway

H2_Receptor_Signaling Mechanism of H2 Receptor Antagonists cluster_cell Parietal Cell H2R H2 Receptor AC Adenylate Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes Gastric_Lumen Gastric_Lumen H_ion->Gastric_Lumen into Gastric Lumen Histamine Histamine Histamine->H2R This compound This compound (H2 Antagonist) block X This compound->block block->H2R blocks

Caption: The signaling pathway of histamine at the H2 receptor and its inhibition by an H2 antagonist like this compound.

References

Technical Support Center: Refinement of Animal Models for Sufotidine-Induced Carcinoidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Sufotidine-induced carcinoidogenesis. The information is intended for scientists and drug development professionals to refine animal models, reduce animal usage, and improve the translatability of their findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is hypothesized to induce carcinoid tumors?

A1: this compound is a potent and long-acting histamine H2-receptor antagonist.[1] Its primary mechanism of action is the competitive inhibition of histamine at the H2 receptors on parietal cells in the stomach, leading to a profound and sustained suppression of gastric acid secretion.[1] This hypoacidity, in turn, triggers a feedback loop that results in persistent hypergastrinemia (elevated levels of the hormone gastrin in the blood).[2][3] Chronic hypergastrinemia is considered the key driver of carcinoidogenesis by stimulating the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa.[4] Over time, this sustained proliferation can progress from simple hyperplasia to dysplasia and ultimately to the formation of carcinoid tumors (neuroendocrine tumors).

Q2: Which animal model is most susceptible to this compound-induced gastric carcinoids, and why?

A2: The rat, particularly strains like the Wistar rat, is the most well-established and susceptible animal model for studying drug-induced gastric carcinoids resulting from hypergastrinemia. This sensitivity is attributed to the rat's physiological response to prolonged and profound gastric acid suppression, which leads to marked and sustained hypergastrinemia. In contrast, studies in mice have shown a lower incidence of carcinoid tumor induction under similar conditions, although diffuse ECL cell hyperplasia may be observed. The African rodent Mastomys natalensis is another model known for its predisposition to developing spontaneous and induced gastric carcinoids and has been used to study the effects of H2-receptor blockade.

Q3: Are there alternatives to the 2-year rodent bioassay for assessing the carcinogenic potential of H2-receptor antagonists like this compound?

A3: Yes, there is a significant effort to reduce, refine, and replace long-term animal studies. For pharmaceuticals, regulatory bodies like the International Council for Harmonisation (ICH) have guidelines that may allow for alternative approaches. These can include the use of transgenic mouse models, which have a shorter study duration and require fewer animals. Commonly used transgenic models for carcinogenicity testing include the p53(+/-) heterozygous knockout mouse and the rasH2 transgenic mouse. Additionally, in vitro models using human cells and organoids are being developed to assess cellular responses and toxicity, though they are currently considered adjuncts rather than complete replacements for animal studies.

Q4: What is the typical latency period for the development of gastric carcinoids in rats treated with potent H2-receptor antagonists?

A4: The development of gastric carcinoids in rats following treatment with potent H2-receptor antagonists is a late-occurring phenomenon. For instance, with loxtidine, a potent H2-antagonist similar to this compound, the first tumors were detected after 712 days (approximately 23 months) of continuous treatment. Two-year (104-week) studies are generally required to assess the full carcinogenic potential.

Troubleshooting Guides

Issue 1: High variability in plasma gastrin levels between individual animals.
  • Possible Cause 1: Inconsistent Dosing and Feeding Schedules. Gastrin levels are influenced by food intake and the timing of drug administration.

    • Troubleshooting Tip: Standardize the feeding schedule (e.g., provide a specific amount of chow at the same time each day) and ensure precise and consistent timing of this compound administration. Measure plasma gastrin at consistent time points relative to feeding and dosing.

  • Possible Cause 2: Animal Stress. Stress can influence gastrointestinal function and hormone levels.

    • Troubleshooting Tip: Acclimatize animals to handling and experimental procedures before the study begins. Maintain a consistent and low-stress environment with controlled light-dark cycles, temperature, and noise levels.

  • Possible Cause 3: Genetic Drift in Outbred Strains. Outbred rat stocks can have inherent genetic variability.

    • Troubleshooting Tip: Use an inbred strain of rats if possible to reduce genetic variability. If using an outbred stock, ensure that animals are sourced from a reputable supplier and are randomized across treatment groups.

Issue 2: Failure to observe significant ECL cell hyperplasia or carcinoid development within the expected timeframe.
  • Possible Cause 1: Insufficient Dose of this compound. The dose may not be adequate to induce sustained and profound gastric acid suppression.

    • Troubleshooting Tip: Conduct a dose-ranging study to determine the dose of this compound that consistently achieves the desired level of hypoacidity and secondary hypergastrinemia. Monitor intragastric pH to confirm the pharmacological effect.

  • Possible Cause 2: Incorrect Vehicle or Route of Administration. The drug may not be adequately absorbed or may be rapidly metabolized.

    • Troubleshooting Tip: Ensure the vehicle used for drug delivery is appropriate and does not interfere with absorption. For oral administration, consider if the drug is being administered in the feed, drinking water, or by gavage, and how this might affect bioavailability.

  • Possible Cause 3: Insufficient Study Duration. As noted, carcinoid development is a late-stage event.

    • Troubleshooting Tip: Ensure the study is designed for a sufficient duration, typically up to two years for rats, to allow for tumor development.

Issue 3: Difficulty in differentiating between severe ECL cell hyperplasia and early-stage carcinoids.
  • Possible Cause: Subjectivity in Histopathological Interpretation. The distinction between pre-neoplastic and neoplastic lesions can be subtle.

    • Troubleshooting Tip: Employ standardized histopathological criteria for classification. Use immunohistochemical markers such as chromogranin A (CgA) and synaptophysin to identify neuroendocrine cells and assess the extent of proliferation. A board-certified veterinary pathologist with expertise in rodent gastric pathology should review the slides. Consider a blinded review process to minimize bias.

Data Presentation

Table 1: Comparative Carcinogenicity of H2-Receptor Antagonists in Rats

CompoundDoseDurationIncidence of Gastric CarcinoidsAnimal Strain/SexReference
Loxtidine 50 mg/kg/day116 weeks11/ (number not specified)Rat (Male & Female)
185 mg/kg/day116 weeks12/ (number not specified)Rat (Male & Female)
685 mg/kg/day116 weeks11/ (number not specified)Rat (Male & Female)
Ranitidine 2 g/kg/day2 years19/100Rat (Female)
SK&F 93479 1,000 mg/kg/day22-24 months14/71 (6 males, 8 females)Rat (Male & Female)
Famotidine up to 2,000 mg/kg/day106 weeksNo evidence of carcinogenicityRat

Table 2: Effect of Omeprazole (Proton Pump Inhibitor) on Gastric Parameters in Rats

Treatment DurationFasting Plasma GastrinAntral Gastrin ConcentrationVolume Density of Oxyntic Argyrophil CellsAntral G/D Cell RatioReference
30 Days Significantly elevatedUnchangedIncreasedIncreased
60 Days Significantly elevatedSignificantly elevatedFurther increasedFurther increased

Experimental Protocols

Protocol 1: Long-Term Carcinogenicity Study in Rats
  • Animal Model: Female Wistar rats (n=100 per treatment group, 50 for control). The female rat has been shown to be susceptible.

  • Acclimatization: Acclimatize animals for at least one week to the housing conditions (controlled temperature, humidity, and 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Drug Administration: Administer this compound mixed in the diet at a pre-determined dose. For a similar compound, ranitidine, a dose of 2 g/kg/day was used. The control group receives the same diet without the drug.

  • Monitoring:

    • Monitor animal health, body weight, and food consumption weekly for the first 13 weeks and then monthly.

    • At interim time points (e.g., 6, 12, 18 months), collect blood samples from a satellite group of animals to measure plasma gastrin levels via radioimmunoassay.

  • Duration: The study duration should be 2 years.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Collect the stomach and fix it in 10% neutral buffered formalin.

    • Process the stomach for histopathological examination.

    • Stain sections with Hematoxylin and Eosin (H&E) and an argyrophil stain (e.g., Grimelius stain) to identify and quantify ECL cells.

    • Perform immunohistochemistry for chromogranin A to confirm the neuroendocrine nature of any proliferative lesions.

    • A veterinary pathologist should evaluate the slides for ECL cell hyperplasia, dysplasia, and carcinoid tumors.

Protocol 2: Genetically Engineered Mouse (GEM) Model for Accelerated Carcinogenicity Assessment
  • Animal Model: Use a transgenic mouse model such as the rasH2 or p53+/- mouse. These models are designed to have a shorter latency for tumor development.

  • Study Design: The study duration is typically 6 months. Use both male and female mice (e.g., 25 per sex per group).

  • Drug Administration: Administer this compound daily by oral gavage at multiple dose levels.

  • Endpoints: The primary endpoints are the incidence and multiplicity of tumors at various sites, with a focus on the stomach. Conduct a full histopathological evaluation of all major organs.

Mandatory Visualizations

Sufotidine_Carcinoidogenesis_Pathway This compound This compound H2R Histamine H2 Receptor (Parietal Cell) This compound->H2R Inhibits Acid_Secretion Gastric Acid Secretion H2R->Acid_Secretion Stimulates Gastric_pH Increased Gastric pH Acid_Secretion->Gastric_pH Decreases G_Cell Antral G-Cell Gastric_pH->G_Cell Stimulates (Feedback) Gastrin Hypergastrinemia (Increased Gastrin) G_Cell->Gastrin Releases Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell Stimulates Proliferation ECL Cell Proliferation ECL_Cell->Proliferation Hyperplasia Hyperplasia Proliferation->Hyperplasia Carcinoid Carcinoid Tumor Hyperplasia->Carcinoid Progression

Caption: Signaling pathway of this compound-induced gastric carcinoidogenesis.

Experimental_Workflow start Start: Select Animal Model (e.g., Wistar Rat) acclimatize Acclimatization (1 week) start->acclimatize dosing Chronic this compound Administration (e.g., in diet for 2 years) acclimatize->dosing monitoring In-life Monitoring (Body weight, Clinical signs) dosing->monitoring gastrin Interim Blood Collection (Plasma Gastrin Measurement) dosing->gastrin necropsy Terminal Necropsy monitoring->necropsy analysis Data Analysis (Tumor incidence, Hyperplasia scoring) gastrin->analysis histology Stomach Collection & Histopathology (H&E, Argyrophil, IHC for CgA) necropsy->histology histology->analysis end End: Carcinogenicity Assessment analysis->end

References

Mitigating confounding variables in historical Sufotidine clinical data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with historical clinical data for Sufotidine. The focus is on identifying and mitigating confounding variables to ensure a robust analysis of this H2-receptor antagonist's effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the clinical data considered "historical"?

A1: this compound is a potent, long-acting competitive H2-receptor antagonist that was under development by Glaxo (now GlaxoSmithKline) as a follow-up to ranitidine for treating conditions like peptic ulcers.[1] Its development was terminated in 1989 during Phase III clinical trials.[1] The data is therefore "historical," originating from a period with different documentation standards and potentially less comprehensive collection of variables that are now known to be important confounders.

Q2: What is a confounding variable in the context of this compound clinical data?

A2: A confounding variable is a factor that is associated with both the treatment (this compound) and the outcome of interest (e.g., ulcer healing, symptom reduction) but is not on the causal pathway.[2][3] This can distort the true relationship between this compound and the outcome.[4] For example, if smokers were more likely to be prescribed a higher dose of this compound and smoking also independently affects ulcer healing, then smoking is a confounder that could bias the trial's results.

Q3: What are the likely confounding variables in historical this compound data?

A3: Based on clinical trials for similar H2-receptor antagonists from that era, potential confounders include:

  • Lifestyle Factors: Smoking and alcohol consumption are known to affect gastric acid secretion and ulcer healing.

  • Concomitant Medications: Use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), antacids, or other acid-suppressing agents.

  • Baseline Disease Severity: The initial severity of the ulcer or gastroesophageal reflux disease (GERD) can influence the outcome and may have influenced the initial dosage prescribed. This is a form of "confounding by indication."

  • Demographics: Age and sex can be associated with both disease prevalence and treatment outcomes.

  • Helicobacter pylori Status: While awareness of H. pylori's role in peptic ulcers was emerging in the late 1980s, its status may not have been systematically recorded in all trial subjects, making it a significant unmeasured confounder.

Q4: Why can't I just use the raw, unadjusted outcomes from the historical data?

Troubleshooting Guides

Issue 1: I have identified a potential confounding variable in the dataset. How do I confirm it is a confounder?

Solution: A variable must meet three criteria to be a confounder:

  • It must be associated with the outcome (e.g., ulcer healing).

  • It must be associated with the exposure (e.g., this compound treatment group/dose).

  • It must not be an intermediate step in the causal path between exposure and outcome.

To test this, you can perform statistical tests. For example, compare the prevalence of the variable (e.g., smoking) across treatment and placebo groups. Then, assess its association with the outcome in the placebo group. A significant association in both cases suggests a confounding effect.

Issue 2: The historical data is missing values for a key potential confounder (e.g., alcohol consumption). What should I do?

Solution: Missing data is a common problem in historical datasets. You have several options:

  • Exclusion: You can exclude subjects with missing data for that specific variable. This is the simplest approach but can reduce statistical power and introduce selection bias if the missingness is not random.

  • Imputation: Use statistical methods (e.g., multiple imputation) to estimate the missing values based on other available data for that subject. This can preserve sample size but relies on the assumption that the data is "missing at random."

  • Sensitivity Analysis: Perform your primary analysis on the complete cases and then conduct a sensitivity analysis using imputation to see if the results change substantially. This helps assess the robustness of your findings.

Issue 3: How do I choose the right statistical method to control for confounders?

Solution: The choice of method depends on the number of confounders and the structure of your data. Common approaches include:

  • Stratification: This involves dividing the data into subgroups (strata) based on the confounding variable (e.g., smokers and non-smokers) and analyzing the effect of this compound within each subgroup. The results are then combined. This is intuitive but becomes difficult with multiple confounders.

  • Multivariate Analysis: This uses regression models (e.g., logistic regression, Cox proportional hazards regression) to estimate the effect of this compound while simultaneously adjusting for multiple confounding variables included in the model.

  • Propensity Score Methods: This technique estimates the probability (propensity score) of a subject receiving this compound based on their baseline characteristics. Subjects can then be matched, stratified, or weighted by their propensity score to create balanced comparison groups, mimicking the effect of randomization.

Experimental Protocols: Statistical Adjustment Methodologies

Protocol 1: Confounder Adjustment using Multivariate Regression

  • Identify Variables: Select the primary outcome variable (e.g., ulcer_healed), the primary exposure variable (e.g., treatment_group), and a set of potential confounding variables (e.g., age, smoking_status, baseline_severity).

  • Model Selection: Choose a regression model appropriate for the outcome variable. For a binary outcome like ulcer healing (yes/no), use a logistic regression model.

  • Model Fitting: Fit the multivariate model, including the exposure and all potential confounders as independent variables.

    • logit(P(ulcer_healed)) = β₀ + β₁(treatment_group) + β₂(age) + β₃(smoking_status) + ...

  • Interpretation: The coefficient for the treatment_group (β₁) provides the log-odds ratio for the effect of this compound on the outcome, adjusted for the other variables in the model. The odds ratio (e^β₁) represents the effect of this compound independent of the included confounders.

Protocol 2: Confounder Adjustment using Propensity Score Matching

  • Develop Propensity Score Model:

    • Select all measured baseline covariates that could plausibly be confounders.

    • Fit a logistic regression model where the dependent variable is the treatment assignment (this compound vs. Placebo) and the independent variables are the selected covariates.

  • Estimate Propensity Scores: For each subject, calculate the predicted probability of receiving this compound from the model. This is the propensity score.

  • Matching: Match each subject in the this compound group with one or more subjects in the placebo group who have a very similar propensity score (e.g., using nearest-neighbor matching within a specified caliper).

  • Assess Balance: After matching, check that the baseline covariates are now balanced between the new, matched treatment and placebo groups. There should be no significant differences.

  • Outcome Analysis: Perform a simple analysis (e.g., a t-test or chi-squared test) to compare the outcome between the matched this compound and placebo groups. The resulting effect estimate is adjusted for the measured baseline confounders.

Data Presentation

When analyzing historical data, it is crucial to present baseline characteristics clearly to assess potential confounding.

Table 1: Baseline Demographics and Clinical Characteristics by Treatment Group (Illustrative Data)

CharacteristicThis compound Group (N=350)Placebo Group (N=345)p-value
Age (mean, SD) 52.4 (8.1)51.9 (8.5)0.48
Sex (% Male) 65%63%0.55
Current Smoker (%) 45%25%<0.001
Alcohol Use > 2 drinks/day (%) 30%18%0.002
Concomitant NSAID Use (%) 15%16%0.78
Baseline Ulcer Size > 1cm (%) 40%28%0.003

This illustrative table shows an imbalance in smoking, alcohol use, and baseline ulcer size between the groups, indicating these are likely confounders that must be addressed in the analysis.

Table 2: Crude vs. Adjusted Odds Ratios for Ulcer Healing (Illustrative Data)

Analysis TypeOdds Ratio (95% CI)Interpretation
Crude (Unadjusted) 2.10 (1.55 - 2.85)Suggests a positive effect of this compound.
Adjusted for Age, Sex 2.05 (1.50 - 2.79)Little change, suggesting age and sex are not major confounders.
Adjusted for All Confounders *1.65 (1.18 - 2.31)The effect estimate is attenuated but still significant, providing a more accurate measure of the drug's true effect.

*Adjusted for age, sex, smoking status, alcohol use, NSAID use, and baseline ulcer size.

Mandatory Visualizations

ConfoundingVariable Confounder Confounder (e.g., Smoking) Treatment Treatment (this compound) Confounder->Treatment Is Associated With Outcome Outcome (Ulcer Healing) Confounder->Outcome Causes/Affects Treatment->Outcome True Effect (?)

Caption: Diagram of a confounding variable's relationship.

MitigationWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A 1. Review Literature for Potential Confounders B 2. Analyze Baseline Data (e.g., Table 1) A->B C 3. Test Associations (Confounder <-> Treatment) (Confounder <-> Outcome) B->C D 4. Choose Method (Stratification, Regression, Propensity Score) C->D E 5. Apply Statistical Adjustment to Dataset D->E F 6. Compare Crude vs. Adjusted Results E->F G 7. Perform Sensitivity Analysis F->G

Caption: Workflow for mitigating confounding variables.

SignalingPathway Histamine Histamine H2R H2 Receptor (on Parietal Cells) Histamine->H2R Activates AC Adenylate Cyclase H2R->AC Stimulates This compound This compound This compound->H2R Blocks cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump Proton Pump (H+/K+ ATPase) PKA->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid Increases

Caption: this compound's mechanism of action signaling pathway.

References

Addressing limitations of early Sufotidine research methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Sufotidine. This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental methodologies of this H₂ receptor antagonist. Given that this compound's development was terminated during Phase III trials, this guide is based on published research from that era and established methodologies for similar H₂ receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary mechanism of action?

This compound (codename AH25352) is a potent, long-acting, competitive histamine H₂ receptor antagonist.[1] Its primary mechanism of action is to block the action of histamine on H₂ receptors located on the basolateral membrane of gastric parietal cells. This inhibition prevents the stimulation of the proton pump, thereby reducing the secretion of gastric acid.[2][3] It was under development as a potential successor to ranitidine for treating conditions related to gastric acid hypersecretion.[1]

Q2: Why was the clinical development of this compound terminated?

The development of this compound was halted in 1989 during Phase III clinical trials due to the emergence of carcinoid tumors in rodents during long-term toxicity studies.[1] This effect is believed to be related to the profound and sustained achlorhydria (a state of virtually no stomach acid) induced by high doses of the drug. Chronic achlorhydria leads to persistent high levels of the hormone gastrin (hypergastrinemia), which can cause hyperplasia of enterochromaffin-like (ECL) cells in the stomach, eventually leading to the formation of carcinoid tumors in rats.

Q3: My long-term this compound administration study shows diminishing effects on gastric acid suppression. Is this expected?

Yes, this phenomenon is known as tolerance or tachyphylaxis and has been observed with H₂ receptor antagonists, including this compound. While some early studies suggested no direct tolerance at the H₂-receptor level with chronic administration, other clinical data indicated a significant attenuation of acid suppression after about 15 days of continuous dosing. This is thought to be mediated by the physiological response to prolonged acid suppression, such as a rise in plasma gastrin, rather than a change in the receptor itself. Intermittent dosing schedules have been explored with other H₂RAs to counteract this effect.

Q4: What are the expected effects of this compound on gastric pH and acid output?

In clinical studies with healthy male volunteers, this compound demonstrated significant inhibition of gastric acid secretion. A single 600 mg morning dose was shown to maintain intragastric pH above 3 for approximately 10 hours. When administered twice daily (600 mg b.d.), it could maintain the pH above 3 for the entire 24-hour period, achieving a state of virtual anacidity similar to that of proton pump inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent results in gastric acid secretion assays (in vivo).
Potential Cause Troubleshooting Step
Development of Tolerance For studies longer than one week, consider an intermittent dosing schedule (e.g., dosing every other day) to mitigate tachyphylaxis. Measure plasma gastrin levels to correlate with the observed decrease in efficacy.
Animal Model Variability Ensure strict adherence to fasting protocols before the experiment. The presence of food can buffer gastric acid and stimulate secretion, masking the drug's effect. Use a consistent and validated method for stimulating acid secretion (e.g., pentagastrin or histamine infusion).
Sample Collection/Processing When using gastric aspiration, ensure the tube is correctly placed in the most dependent part of the stomach. Immediately titrate or freeze gastric juice samples to -20°C to prevent degradation of components.
Issue 2: Low or variable readings in HPLC analysis of this compound.
Potential Cause Troubleshooting Step
Compound Degradation This compound, like other H₂RAs, may be susceptible to degradation in solution, especially under basic conditions or exposure to light. Prepare fresh stock solutions daily. If storing, use refrigerated conditions (4°C) and protect from light. For extemporaneously prepared oral liquids, stability may be limited to 15-20 days even when refrigerated.
Improper Sample Extraction Ensure the chosen extraction procedure (e.g., protein precipitation or liquid-liquid extraction) provides high and consistent recovery from the biological matrix (plasma, tissue homogenate). Validate the extraction recovery.
Suboptimal HPLC Method Verify that the mobile phase pH is appropriate for this compound's chemical properties. A pH of around 6.5 has been used for the similar compound famotidine. Ensure the analytical column (e.g., C18) is not degraded. Use a guard column to extend its life.
Issue 3: Poor reproducibility in in-vitro H₂ receptor binding assays.
Potential Cause Troubleshooting Step
Receptor Preparation Quality Use freshly prepared cell membrane fractions for each experiment. If using frozen aliquots, ensure they were flash-frozen and stored at -80°C and avoid repeated freeze-thaw cycles.
Non-Specific Binding High non-specific binding can mask the specific binding signal. Ensure the filter plates are adequately pre-treated (e.g., with polyethyleneimine) if required by the protocol. Include a control with a high concentration of an unlabeled ligand to accurately determine non-specific binding.
Incubation Conditions Ensure incubation time is sufficient to reach equilibrium. This should be determined experimentally with a time-course study. Maintain a consistent temperature throughout the incubation.

Data Presentation

Table 1: Effect of this compound on 24-Hour Intragastric Acidity in Healthy Volunteers

Treatment GroupMedian 24h Acid Concentration (mmol/L)Mean Night-time Acid Output Reduction (%)
Placebo86.9N/A
This compound (600 mg, morning dose)22.881%
This compound (600 mg, twice daily)4.997%

Data adapted from a study on healthy male volunteers.

Table 2: Comparative Tolerability of H₂ Receptor Antagonists (Tolerance Development)

DrugDosing RegimenDay 1 Median 24-hr pHDay 14/28 Median 24-hr pH
Famotidine40 mg nocte3.21.9 (Day 28)
Ranitidine300 mg t.i.d.4.32.4 (Day 14)
This compound600 mg b.d.Not explicitly stated, but tolerance was observed after 15 days.Attenuated acid suppression observed.

Data for Famotidine and Ranitidine adapted from Merki et al., 1990. This compound data from Smith et al., 1990.

Experimental Protocols

Protocol 1: In Vivo Gastric Acid Secretion Measurement (Pylorus-Ligated Rat Model)

This protocol is based on methodologies common for H₂ receptor antagonist evaluation during the period of this compound's development.

  • Animal Preparation: Fast male Wistar rats for 18-24 hours with free access to water.

  • Anesthesia: Anesthetize the rats (e.g., with urethane or a similar agent).

  • Surgical Procedure: Perform a laparotomy and ligate the pylorus to allow gastric juice to accumulate.

  • Drug Administration: Administer this compound (or vehicle control) orally (p.o.) or subcutaneously (s.c.) immediately after ligation.

  • Incubation: Allow gastric juice to collect for a period of 4 hours.

  • Sample Collection: Euthanize the animal and carefully dissect the stomach. Collect the accumulated gastric juice.

  • Analysis:

    • Measure the volume of the collected gastric juice (in mL).

    • Centrifuge the sample to remove any solid debris.

    • Titrate a 1 mL aliquot of the supernatant against 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.

    • Calculate the total acid output (μEq/4 hr) by multiplying the concentration by the total volume.

Protocol 2: In Vitro H₂ Receptor Competitive Binding Assay

This is a representative protocol based on standard radioligand binding assay techniques.

  • Receptor Preparation:

    • Homogenize guinea pig cortical tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]-tiotidine), and membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of an unlabeled H₂ antagonist (e.g., 10 µM Ranitidine), and membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Protocol 3: HPLC Method for Quantification of a this compound-like Compound in Plasma

This hypothetical method is adapted from published protocols for the H₂ antagonist famotidine.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Perform a protein precipitation step by adding 2 mL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chromolith Performance RP-18e (100 mm x 4.6 mm) or similar C18 column.

    • Mobile Phase: Isocratic mixture of 0.03 M disodium hydrogen phosphate buffer and acetonitrile (93:7, v/v), adjusted to pH 6.5.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 267 nm.

  • Analysis:

    • Construct a calibration curve using standard solutions of this compound in blank plasma.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Visualizations

Sufotidine_Mechanism_of_Action cluster_Parietal_Cell Histamine Histamine H2_Receptor H₂ Receptor Histamine->H2_Receptor Binds AC Adenylyl Cyclase H2_Receptor->AC Activates Parietal_Cell Gastric Parietal Cell This compound This compound This compound->H2_Receptor Blocks cAMP cAMP AC->cAMP  ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H⁺/K⁺ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H⁺ (Acid) Proton_Pump->H_ion Secretes Lumen Stomach Lumen Experimental_Workflow_Gastric_Secretion Start Start: Fasted Rat Anesthesia Anesthetize Animal Start->Anesthesia Ligation Pylorus Ligation Surgery Anesthesia->Ligation Dosing Administer this compound or Vehicle Control Ligation->Dosing Incubation 4-hour Incubation (Gastric Juice Accumulation) Dosing->Incubation Collection Euthanize & Collect Gastric Juice Incubation->Collection Analysis Measure Volume & Titrate for Acid Content Collection->Analysis End End: Calculate Total Acid Output Analysis->End Tolerance_Development_Logic Dosing Continuous High-Dose This compound Administration Acid_Suppression Sustained & Profound Gastric Acid Suppression (Achlorhydria) Dosing->Acid_Suppression Gastrin Increased Blood Gastrin Levels (Hypergastrinemia) Acid_Suppression->Gastrin Compensatory Response Tolerance Pharmacodynamic Tolerance (Diminished Acid Inhibition) Gastrin->Tolerance Mediates ECL_Hyperplasia ECL Cell Hyperplasia (in Rodents) Gastrin->ECL_Hyperplasia Trophic Effect Carcinoid Carcinoid Tumor Development ECL_Hyperplasia->Carcinoid Leads to

References

Validation & Comparative

Sufotidine vs. Ranitidine: A Comparative Analysis of H₂ Receptor Antagonist Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the H₂ receptor antagonists sufotidine and ranitidine, focusing on their potency and mechanism of action. The information is supported by available experimental data to aid in research and drug development endeavors.

Introduction

Both this compound and ranitidine are classified as histamine H₂ receptor antagonists.[1] Their primary therapeutic effect is the reduction of gastric acid secretion by competitively blocking the action of histamine on the H₂ receptors of parietal cells in the stomach.[1][2] While ranitidine was a widely used therapeutic agent before its market withdrawal due to the presence of N-nitrosodimethylamine (NDMA) impurities, this compound was a potent, long-acting antagonist under development that showed promise for profound acid suppression.[3][4]

Mechanism of Action

This compound and ranitidine share a common mechanism of action as competitive antagonists at the histamine H₂ receptor. Histamine, released from enterochromaffin-like (ECL) cells, normally stimulates parietal cells to secrete gastric acid. By binding to the H₂ receptors, these antagonists prevent histamine from initiating the intracellular signaling cascade that leads to acid production.

Comparative Potency

Direct comparative studies providing a quantitative measure of this compound's potency, such as an IC₅₀ or Kᵢ value at the H₂ receptor, are limited in publicly available literature. However, existing research characterizes this compound as a highly potent and long-acting H₂ receptor antagonist. Clinical studies demonstrated that this compound could achieve virtual 24-hour gastric anacidity, indicating a profound and sustained antisecretory effect.

Ranitidine's potency has been quantified in various in vitro and in vivo studies. For instance, in studies on the guinea-pig isolated atrium, ranitidine exhibited a pA₂ value of 7.2, a measure of its antagonist potency. In terms of inhibiting histamine-induced gastric acid secretion, ranitidine was found to be significantly more potent than earlier H₂ antagonists like cimetidine.

CompoundPotency MetricValueExperimental Model
Ranitidine pA₂7.2Histamine-induced tachycardia in guinea-pig isolated atrium
This compound Antisecretory EffectMarked inhibition of 24h gastric acid secretionHealthy male volunteers
Antisecretory ActivityPotent competitive antagonistIn vivo and in vitro studies

Experimental Protocols

The determination of H₂ receptor antagonist potency involves a variety of in vitro and in vivo experimental models.

In Vitro Methods

1. Radioligand Binding Assays: These assays are used to determine the binding affinity (Kᵢ) of a compound for the H₂ receptor. The general principle involves competing the unlabeled antagonist (this compound or ranitidine) with a radiolabeled ligand known to bind to the H₂ receptor (e.g., [³H]-tiotidine) in a preparation of cells or membranes expressing the receptor. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ.

2. Isolated Tissue Preparations: Functional assays on isolated tissues are commonly used to assess the antagonist activity. A classic model is the isolated guinea-pig right atrium, where histamine induces a positive chronotropic effect (increased heart rate) via H₂ receptors. The ability of an antagonist to inhibit this histamine-induced tachycardia is quantified, often by determining the pA₂, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

3. Isolated Gastric Glands/Parietal Cells: The most direct in vitro functional assay involves the use of isolated gastric glands or enriched parietal cell preparations. These preparations can be stimulated with histamine to induce acid secretion (often measured indirectly by the accumulation of a weak base like aminopyrine or by changes in intracellular pH). The potency of an antagonist is determined by its ability to inhibit this histamine-stimulated acid secretion, typically expressed as an IC₅₀ value.

In Vivo Methods

1. Perfused Stomach Preparations: In anesthetized animals, the stomach can be continuously perfused, and gastric acid secretion can be measured in the perfusate. Secretion is stimulated with an H₂ agonist like histamine or pentagastrin, and the inhibitory effect of the antagonist, administered intravenously or intraduodenally, is quantified.

2. Conscious Animal Models: Studies in conscious animals, often equipped with a gastric fistula or a Heidenhain pouch (a surgically created pouch of the stomach), allow for the collection of gastric juice and the measurement of acid output in response to various stimuli. The effect of orally or parenterally administered antagonists on basal and stimulated acid secretion can be evaluated over time.

3. Clinical Studies in Humans: In human subjects, gastric acid secretion is typically measured by nasogastric intubation and aspiration of gastric contents. Basal acid output and acid secretion stimulated by meals, pentagastrin, or histamine are measured before and after administration of the H₂ antagonist. Intragastric pH monitoring over a 24-hour period is another common method to assess the duration and extent of acid suppression.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the H₂ receptor signaling pathway and a typical experimental workflow for evaluating H₂ receptor antagonist potency.

H2_Signaling_Pathway cluster_membrane Parietal Cell Membrane Histamine Histamine H2R H₂ Receptor Histamine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H⁺ Secretion (Gastric Acid) Proton_Pump->H_ion Increases Antagonist This compound or Ranitidine Antagonist->H2R Blocks

Caption: H₂ Receptor Signaling Pathway for Gastric Acid Secretion.

Experimental_Workflow start Start: Prepare Experimental Model model In Vitro Model (e.g., Isolated Atrium, Gastric Glands) or In Vivo Model (e.g., Perfused Stomach, Conscious Animal) start->model stimulate Stimulate with Histamine Agonist model->stimulate measure_baseline Measure Baseline Response stimulate->measure_baseline measure_inhibition Measure Inhibitory Effect on Histamine Response stimulate->measure_inhibition administer_antagonist Administer H₂ Receptor Antagonist (this compound or Ranitidine) measure_baseline->administer_antagonist administer_antagonist->stimulate Re-stimulate data_analysis Data Analysis: Calculate Potency (e.g., pA₂, IC₅₀) measure_inhibition->data_analysis end End: Determine Antagonist Potency data_analysis->end

Caption: Experimental Workflow for H₂ Antagonist Potency Assessment.

Conclusion

Both this compound and ranitidine are effective H₂ receptor antagonists that inhibit gastric acid secretion. While ranitidine's potency has been well-characterized through extensive research, quantitative data for a direct comparison with this compound is sparse. The available evidence suggests that this compound is a highly potent and long-acting compound, capable of producing profound and sustained acid suppression. Further head-to-head preclinical and clinical studies would be necessary to definitively quantify the potency difference between these two agents. The experimental protocols outlined provide a framework for conducting such comparative analyses.

References

Comparative Safety Analysis of H2 Receptor Antagonists: Famotidine in Focus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the safety profiles of histamine H2 receptor antagonists (H2 blockers) is critical for informed clinical decision-making. This guide provides a comparative analysis of the safety of famotidine, a potent H2 blocker, with other agents in its class, namely cimetidine and ranitidine. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.

Clinical Safety Profile: A Comparative Overview

H2 receptor antagonists are generally well-tolerated, with an overall incidence of side effects in the range of 2-3%.[1] However, notable differences exist among the individual agents, particularly concerning drug interactions and specific adverse reactions. Famotidine has been consistently shown to have a favorable safety profile.[1]

Adverse Event Comparison

The following table summarizes the incidence of common adverse events reported for famotidine, cimetidine, and ranitidine from various clinical studies and post-marketing surveillance. It is important to note that the data are compiled from different sources and may not be directly comparable due to variations in study design, patient populations, and duration of treatment.

Adverse EventFamotidineCimetidineRanitidine
Overall Incidence ~0.43% (in a post-marketing study)[1]~10.9% (in a meta-analysis of placebo-controlled trials)[2]3-5% (general reported incidence)[3]
Headache Reported3.5% (at 1600 mg/day)Reported as a common side effect
Dizziness Reported~1%Reported as a common side effect
Diarrhea Reported~1%Reported
Constipation Reported-Reported
Antiandrogenic Effects (e.g., gynecomastia) Not substantially observedReported, especially at high dosesFar-improved tolerability profile compared to cimetidine
Cytochrome P-450 Inhibition (Drug Interactions) Does not notably bindPotent inhibitor, leading to significant drug interactionsMinimal interaction (10% of the affinity of cimetidine)

Preclinical Safety and Toxicology

The non-clinical safety assessment of H2 blockers involves a battery of studies to evaluate their potential for carcinogenicity, mutagenicity, and reproductive toxicity. Famotidine has undergone extensive preclinical safety evaluation.

Experimental Protocols

Below are representative methodologies for key preclinical safety studies, based on general principles and specific data available for famotidine.

1. Carcinogenicity Studies

  • Objective: To assess the potential of a substance to cause cancer during long-term exposure.

  • Methodology (based on famotidine studies):

    • Species: Two rodent species, typically rats and mice.

    • Administration: The test substance (famotidine) is administered orally in the diet.

    • Dosage: Multiple dose levels are used, including a high dose, a low dose, and a control group. For famotidine, oral doses of up to 2000 mg/kg/day were used.

    • Duration: The study is conducted for a major portion of the animal's lifespan. For famotidine, studies lasted 106 weeks in rats and 92 weeks in mice.

    • Endpoints:

      • Regular clinical observation of the animals for signs of toxicity and tumor development.

      • Detailed gross and microscopic examination of all organs and tissues at the end of the study.

      • Statistical analysis of tumor incidence in treated versus control groups.

  • Results for Famotidine: No evidence of carcinogenic potential was observed.

2. Genotoxicity Studies (Ames Test)

  • Objective: To assess the potential of a substance to induce mutations in the DNA of bacteria.

  • Methodology (Ames Test):

    • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic metabolism in mammals.

    • Procedure:

      • The bacterial strains are exposed to various concentrations of the test substance. For famotidine, concentrations up to 10,000 µ g/plate were tested.

      • The mixture is plated on a histidine-deficient agar medium.

      • The plates are incubated for 48-72 hours.

    • Endpoint: The number of revertant colonies (colonies that have undergone mutation and can now grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control suggests mutagenic potential.

  • Results for Famotidine: Famotidine was negative in the microbial mutagen test (Ames test).

Visualizing Key Pathways and Processes

Mechanism of Action of H2 Receptor Antagonists

The following diagram illustrates the signaling pathway by which H2 blockers reduce gastric acid secretion.

H2_Blocker_Mechanism cluster_parietal_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates H2_Blocker H2 Blocker (e.g., Famotidine) H2_Blocker->H2_Receptor Blocks cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP Proton_Pump Proton Pump (H+/K+ ATPase) cAMP->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Stomach_Lumen Stomach Lumen

Caption: Mechanism of action of H2 blockers in reducing gastric acid secretion.

Workflow for Preclinical Safety Assessment of an H2 Blocker

This diagram outlines the typical workflow for the preclinical safety and toxicology evaluation of a new H2 blocker candidate.

Preclinical_Safety_Workflow cluster_workflow Preclinical Safety Assessment Workflow Start New H2 Blocker Candidate Acute_Toxicity Acute Toxicity Studies (Single high dose in rodents) Start->Acute_Toxicity Subchronic_Toxicity Subchronic Toxicity Studies (Repeated dosing, e.g., 90 days) Acute_Toxicity->Subchronic_Toxicity Genotoxicity Genotoxicity Testing Subchronic_Toxicity->Genotoxicity Carcinogenicity Carcinogenicity Studies (Long-term, e.g., 2 years in rodents) Subchronic_Toxicity->Carcinogenicity Reproductive_Toxicity Reproductive & Developmental Toxicity Studies Subchronic_Toxicity->Reproductive_Toxicity Safety_Pharmacology Safety Pharmacology (Effects on vital functions) Subchronic_Toxicity->Safety_Pharmacology Ames_Test Ames Test (in vitro) Genotoxicity->Ames_Test Micronucleus_Test Micronucleus Test (in vivo) Genotoxicity->Micronucleus_Test Chromosomal_Aberration Chromosomal Aberration Test (in vivo) Genotoxicity->Chromosomal_Aberration IND_Submission Investigational New Drug (IND) Submission Genotoxicity->IND_Submission Carcinogenicity->IND_Submission Reproductive_Toxicity->IND_Submission Safety_Pharmacology->IND_Submission

Caption: Generalized workflow for preclinical safety assessment of a new drug candidate.

References

Re-evaluating Sufotidine's Carcinogenicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive re-evaluation of the carcinogenicity data for the H2-receptor antagonist, Sufotidine. Due to the termination of its clinical development, publicly available, detailed study data for this compound is scarce. Therefore, this guide offers a comparative analysis, contextualizing the known information on this compound with experimental data from other H2-receptor antagonists to elucidate the underlying mechanisms of carcinogenicity for this class of drugs.

Introduction to this compound and the Class of H2-Receptor Antagonists

This compound was developed as a long-acting, competitive histamine H2-receptor antagonist intended for the treatment of peptic ulcers and other acid-related disorders. Its development, however, was halted during Phase III clinical trials in 1989 due to the emergence of carcinoid tumors in long-term rodent toxicity studies. This finding was consistent with observations for other potent, long-acting inhibitors of gastric acid secretion.

H2-receptor antagonists as a class work by blocking the action of histamine on the H2 receptors of parietal cells in the stomach, thereby reducing gastric acid production. While this is a therapeutic effect, profound and sustained acid suppression can lead to a physiological feedback loop resulting in hypergastrinemia. Gastrin, a hormone that stimulates gastric acid secretion, also has a trophic, or growth-promoting, effect on enterochromaffin-like (ECL) cells in the gastric mucosa.

The Mechanism of Carcinogenicity: The Hypergastrinemia Hypothesis

The prevailing hypothesis for the development of gastric carcinoid tumors following long-term administration of potent acid-suppressing drugs is the hypergastrinemia-mediated proliferation of ECL cells. This pathway is generally understood as a multi-step process:

  • Profound Acid Suppression : Potent, long-acting H2-receptor antagonists like this compound cause a significant and sustained increase in gastric pH.

  • G-Cell Stimulation : The reduction in gastric acidity removes the negative feedback on antral G-cells.

  • Hypergastrinemia : G-cells increase the secretion of gastrin into the bloodstream.

  • ECL Cell Proliferation : Gastrin acts as a trophic factor for gastric ECL cells, leading to their hyperplasia (an increase in cell number).

  • Neoplastic Transformation : Over time, sustained hypergastrinemia and the resulting chronic proliferation can lead to the development of ECL cell dysplasia and, ultimately, carcinoid tumors.

This mechanism is considered an indirect, hormonal, and epigenetic pathway of tumorigenesis, as the drugs themselves have not been shown to be genotoxic.

G cluster_0 Pharmacological Intervention cluster_1 Physiological Response cluster_2 Pathological Progression This compound This compound (Potent, Long-Acting H2-Receptor Antagonist) ParietalCell Parietal Cell H2 Receptor Blockade This compound->ParietalCell Inhibition AcidSuppression Profound Gastric Acid Suppression ParietalCell->AcidSuppression Leads to GCell Antral G-Cell Stimulation AcidSuppression->GCell Removes negative feedback Hypergastrinemia Hypergastrinemia (Elevated Blood Gastrin) GCell->Hypergastrinemia Increases Gastrin Secretion ECL_Hyperplasia ECL Cell Hyperplasia Hypergastrinemia->ECL_Hyperplasia Trophic Effect ECL_Dysplasia ECL Cell Dysplasia ECL_Hyperplasia->ECL_Dysplasia Sustained Proliferation Carcinoid Gastric Carcinoid Tumor ECL_Dysplasia->Carcinoid Neoplastic Transformation

Figure 1: Signaling pathway of H2-blocker induced gastric carcinoid tumors.

Comparative Carcinogenicity Data of H2-Receptor Antagonists

While specific quantitative data for this compound is not available, studies on other potent H2-receptor antagonists provide a basis for comparison and understanding of the class effect. The following table summarizes findings from long-term rodent carcinogenicity studies of various H2-blockers.

DrugSpeciesDose (mg/kg/day)DurationFindingsReference
This compound RodentsNot specifiedLong-termCarcinoid tumors[1]
BL-6341 Rat10, 55, 3002 years300 mg/kg: ECL cell carcinoids; 55 mg/kg: ECL cell hyperplasia[2]
SK&F 93479 Rat200, 100022-24 months1000 mg/kg: ECL cell carcinoids in 14/71 rats; 200 mg/kg: No carcinoids[1]
Cimetidine Rat9502 yearsECL cell proliferation (less than 55 mg/kg BL-6341)[2]
Ranitidine RatContinuous InfusionNot specifiedECL cell hyperplasia similar to omeprazole at similar gastrin levels[3]
Famotidine Rats, Miceup to 2000105 weeksNo evidence of carcinogenic effects

Comparative Gastrin Level Data

The elevation of serum gastrin is a key indicator of the potential for ECL cell proliferation. Studies have shown a correlation between the potency and duration of acid suppression and the magnitude of hypergastrinemia.

DrugSpeciesDoseDurationChange in Plasma GastrinReference
This compound Human600 mg b.d.15 daysSignificant rise
BL-6341 Rat10, 55, 300 mg/kg/day2 yearsDose-related elevations; sustained at 300 mg/kg
Cimetidine Human1200 mg/day28 daysSignificant increase
Omeprazole RatNot specifiedNot specifiedHypergastrinemia similar to ranitidine infusion

Experimental Protocols: A General Overview

While the specific protocol for the this compound carcinogenicity study is not publicly available, a standard long-term rodent carcinogenicity study for a pharmaceutical agent follows established guidelines, such as those from the International Council for Harmonisation (ICH).

Key Components of a Standard 2-Year Rodent Carcinogenicity Study:
  • Test System: Typically involves both rats and mice, with equal numbers of males and females per group.

  • Dose Selection: Multiple dose levels are used, including a high dose (often the maximum tolerated dose), a low dose (a multiple of the expected human exposure), and a mid-dose. A control group receives the vehicle only.

  • Administration: The drug is administered daily, usually mixed in the feed or by gavage, for the majority of the animal's lifespan (e.g., 24 months for rats, 18-21 months for mice).

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

  • Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues is collected, preserved, and examined microscopically by a pathologist. Special stains, such as argyrophil stains (e.g., Grimelius) or immunohistochemistry for chromogranin A, are used to identify and quantify neuroendocrine cells like ECL cells.

  • Data Analysis: Tumor incidence, latency, and multiplicity are statistically analyzed to determine if there is a drug-related increase in neoplasms.

G cluster_0 Study Initiation cluster_1 In-Life Phase (up to 2 years) cluster_2 Terminal Phase & Analysis AnimalSelection Animal Selection (e.g., Sprague-Dawley Rats, CD-1 Mice) Male & Female Dosing Daily Drug Administration (e.g., in feed, by gavage) AnimalSelection->Dosing DoseSelection Dose Range Finding & Selection (MTD, multiples of human exposure) DoseSelection->Dosing Monitoring Clinical Observations, Body Weight, Food Consumption Dosing->Monitoring Throughout study Necropsy Full Necropsy & Tissue Collection Monitoring->Necropsy At study termination Histopathology Microscopic Examination of Tissues (H&E, Special Stains for ECL cells) Necropsy->Histopathology DataAnalysis Statistical Analysis of Tumor Incidence Histopathology->DataAnalysis Report Final Study Report DataAnalysis->Report

Figure 2: Generalized workflow for a long-term rodent carcinogenicity study.

Conclusion and Re-evaluation

The termination of this compound's development due to the finding of gastric carcinoid tumors in rodents aligns with the known class effect of potent, long-acting acid-suppressing drugs. Although specific data on this compound is limited, the evidence from other H2-receptor antagonists and proton pump inhibitors strongly supports the hypergastrinemia-ECL cell hyperplasia-carcinoid sequence as the underlying mechanism.

It is crucial to note that the development of these tumors has been primarily observed in rodents, which are known to be particularly sensitive to the trophic effects of gastrin. The relevance of these findings to human risk has been a subject of extensive debate. While long-term therapy with H2-receptor antagonists in humans can lead to hypergastrinemia and ECL cell hyperplasia, the development of carcinoid tumors is rare.

In re-evaluating the carcinogenicity of this compound, it can be concluded that its carcinogenic potential in rodents is a consequence of its potent and sustained pharmacological action, rather than any inherent genotoxic property. For drug development professionals, this case underscores the importance of assessing the long-term physiological consequences of profound and sustained pharmacological interventions, particularly those that disrupt hormonal feedback loops. The degree and duration of hypergastrinemia appear to be critical factors in determining the risk of ECL cell proliferation and subsequent neoplasia. Therefore, H2-receptor antagonists with a shorter duration of action and less potent acid suppression, such as famotidine, have demonstrated a lower risk profile in this regard.

References

Confirming the Long-Acting Properties of Sufotidine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo long-acting properties of Sufotidine, a potent histamine H2 receptor antagonist, with other established alternatives. The information presented is supported by experimental data from clinical studies to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound has demonstrated significant and prolonged suppression of gastric acid secretion in in vivo studies. Clinical trial data reveals that a twice-daily dosing regimen of this compound can virtually eliminate 24-hour intragastric acidity, indicating its potent and long-lasting mechanism of action. When compared to other H2 receptor antagonists such as famotidine and ranitidine, this compound's efficacy in acid suppression appears robust, although direct head-to-head comparative studies are limited. This guide synthesizes available data to offer a clear comparison of these compounds.

Data Presentation: Comparative Efficacy of H2 Receptor Antagonists

The following tables summarize the quantitative data on the efficacy of this compound and comparator H2 receptor antagonists in suppressing gastric acid.

Table 1: In Vivo Efficacy of this compound in Duodenal Ulcer Patients

Drug & DosageParameterResultCitation
This compound 600 mg b.d.Median reduction in 24-hour integrated intragastric acidity vs. placebo95%[1][2]
This compound 600 mg b.d.Median 24-hour integrated intragastric acidity51 mmol/h/l[1][2]
PlaceboMedian 24-hour integrated intragastric acidity1000 mmol/h/l[1]

Table 2: Comparative Properties of Famotidine and Ranitidine

DrugPotency ComparisonDuration of Action (Oral)Citation
Famotidine~8 times more potent than ranitidine10-12 hours (20-40 mg)
Ranitidine--

Table 3: Head-to-Head Comparison of Famotidine and Ranitidine in Critically Ill Patients (Continuous Infusion)

Drug & DosageMean Gastric pHPercentage of Measurements with pH > 5Citation
Famotidine 40 mg/day6.3 ± 0.293%
Ranitidine 150 mg/day5.8 ± 0.683%

Experimental Protocols

The primary method utilized in the cited studies to evaluate the in vivo efficacy of these H2 receptor antagonists is 24-hour intragastric pH monitoring.

Protocol: 24-Hour Intragastric pH Monitoring

  • Objective: To continuously measure the acidity levels in the stomach over a 24-hour period to assess the pharmacodynamic effect of acid-suppressing medications.

  • Procedure:

    • A thin, flexible catheter with a pH-sensitive electrode at its tip is inserted through the patient's nose and guided down the esophagus into the stomach. The correct positioning is typically confirmed by radiographic imaging or other methods.

    • The external end of the catheter is connected to a portable data logger that records the gastric pH at regular intervals (e.g., every 4-6 seconds) for 24 hours.

    • Patients are instructed to maintain their normal daily activities and meal schedules to ensure the data reflects typical gastric acid fluctuations. They are also asked to keep a diary of meals, sleep times, and any symptoms experienced.

    • A washout period is required before the study, during which patients must abstain from any acid-suppressing medications (e.g., proton pump inhibitors, other H2 antagonists, antacids) for a specified duration to establish a baseline.

  • Data Analysis: The collected data is analyzed to determine various parameters, including:

    • Median or mean 24-hour intragastric pH.

    • Percentage of time the intragastric pH remains above a certain threshold (e.g., pH 3, 4, or 5).

    • Integrated 24-hour intragastric acidity (mmol/h/l).

Mandatory Visualizations

Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells

G cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (activated) cAMP->PKA Activates HKATPase H+/K+ ATPase (Proton Pump) PKA->HKATPase Phosphorylates and activates H_ion H+ HKATPase->H_ion Secretes into stomach lumen This compound This compound (H2 Receptor Antagonist) This compound->H2R Competitively blocks G cluster_workflow Experimental Workflow A Patient Selection (e.g., Duodenal Ulcer Patients) B Washout Period (Cessation of acid-suppressing medication) A->B C Randomized, Double-Blind, Placebo-Controlled Crossover Design B->C D Drug Administration (this compound or Placebo) C->D E 24-Hour Intragastric pH Monitoring D->E F Data Collection and Analysis (Median 24h acidity, % time pH > threshold) E->F G Comparison of Efficacy F->G

References

Comparative Binding Kinetics of Sufotidine and Other H2 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding kinetics of Sufotidine and other prominent histamine H2 receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective overview of the binding characteristics of these compounds at the H2 receptor.

Introduction

Histamine H2 receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors on the parietal cells in the stomach, thereby reducing the production of stomach acid. They are widely used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The therapeutic efficacy of these antagonists is intrinsically linked to their binding kinetics at the H2 receptor, including their rates of association and dissociation, and their overall binding affinity. This guide focuses on the comparative binding kinetics of this compound alongside other well-established H2 antagonists, including cimetidine, ranitidine, famotidine, and tiotidine.

Comparative Binding Kinetics

The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. This affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The association rate constant (kon) and the dissociation rate constant (koff) provide further insight into the dynamic interaction between the ligand and the receptor.

CompoundBinding Affinity (Ki / Kd) (nM)MethodReference
Cimetidine42 (Kd)Radioligand Binding Assay[1]
RanitidinepA2: 6.95 - 7.2Functional Assays[2]
Famotidine14 (Kd)Radioligand Binding Assay[3]
Tiotidine40 (Ki)Radioligand Binding Assay[4]
This compound Data not available

Note on pA2 values: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of antagonist potency. A higher pA2 value indicates higher potency.

Famotidine exhibits the highest affinity for the H2 receptor among the compounds with available Kd values.[3]

Histamine H2 Receptor Signaling Pathway

Histamine H2 receptor antagonists exert their effects by competitively blocking the binding of histamine to the H2 receptor, which is a G-protein coupled receptor (GPCR). The activation of the H2 receptor by histamine initiates a signaling cascade that ultimately leads to the secretion of gastric acid.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates Antagonist H2 Antagonist (e.g., this compound) Antagonist->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

The determination of binding kinetics for H2 receptor antagonists is primarily achieved through radioligand binding assays. These assays are a gold standard for quantifying the affinity of a ligand for its receptor.

Radioligand Competition Binding Assay

This experimental workflow is commonly used to determine the inhibition constant (Ki) of an unlabeled compound (like this compound or other H2 antagonists) by measuring its ability to compete with a radiolabeled ligand for binding to the H2 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells expressing H2 receptor) Incubation 4. Incubate: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand (e.g., [3H]Tiotidine) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Competitor (e.g., this compound) at various concentrations Competitor_Prep->Incubation Separation 5. Separate Bound from Free Ligand (Filtration) Incubation->Separation Counting 6. Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting IC50_Calc 7. Determine IC50 (Concentration of competitor that inhibits 50% of radioligand binding) Counting->IC50_Calc Ki_Calc 8. Calculate Ki (using Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Workflow for a Radioligand Competition Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Cell lines or tissues expressing the histamine H2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.

  • Radioligand Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]tiotidine), and varying concentrations of the unlabeled competitor drug (e.g., this compound).

    • To determine non-specific binding, a high concentration of an unlabeled H2 antagonist is added to a set of control wells.

    • Total binding is measured in the absence of a competitor.

    • The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

    • The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Conclusion

This guide provides a comparative overview of the binding kinetics of several H2 antagonists. While quantitative binding data for this compound remains elusive in publicly accessible literature, the provided data for other H2 antagonists such as cimetidine, ranitidine, famotidine, and tiotidine offer a valuable benchmark for researchers. The detailed experimental protocol for radioligand binding assays serves as a practical resource for scientists aiming to characterize the binding properties of novel H2 receptor antagonists. Further studies are warranted to elucidate the specific binding kinetics of this compound to provide a more complete comparative analysis.

References

A Meta-Analysis of Famotidine: Comparative Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the performance of Famotidine in acid-related disorders, benchmarked against other therapeutic alternatives. This guide synthesizes data from numerous published studies to provide a clear comparison of efficacy, supported by detailed experimental protocols and mechanistic diagrams.

Introduction

Famotidine, a potent histamine H2-receptor antagonist, has been a cornerstone in the management of acid-related gastrointestinal disorders for decades. Its primary mechanism involves the competitive inhibition of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion. This guide provides a meta-view of the extensive clinical research on Famotidine, comparing its efficacy with other H2-receptor antagonists and proton pump inhibitors (PPIs) in the treatment of conditions such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers.

Comparative Efficacy of Famotidine

Famotidine has demonstrated significant efficacy in the treatment of various acid-related disorders. Meta-analyses and head-to-head clinical trials have established its position relative to other acid-suppressing agents.

Performance in Gastroesophageal Reflux Disease (GERD)

A network meta-analysis of 13 randomized controlled trials (RCTs) evaluated the short-term therapeutic effects of various H2-receptor antagonists in adults with GERD. The results indicated that Famotidine, particularly at higher doses, was the most effective among the H2RAs studied.[1][2]

Table 1: Comparative Efficacy of H2-Receptor Antagonists in GERD (Short-Term Therapy) [1][2]

TreatmentOdds Ratio (OR) vs. Placebo95% Confidence Interval (CI)
Famotidine 80 mg/day 0.17 0.06 - 0.38
Famotidine 40 mg/day0.230.11 - 0.44
Ranitidine 600 mg/day0.270.14 - 0.47
Ranitidine 300 mg/day0.310.15 - 0.55
Ranitidine 1,200 mg/day0.320.13 - 0.63
Cimetidine 1,600 mg/day0.360.14 - 0.73
Nizatidine 600 mg/day0.580.24 - 1.24
Nizatidine 300 mg/day0.610.25 - 1.26

A lower Odds Ratio indicates higher efficacy compared to placebo.

Performance in Peptic Ulcer Disease

Clinical trials have consistently shown Famotidine to be effective in healing both duodenal and gastric ulcers.

In a multicenter, double-blind, randomized, placebo-controlled study in the United States involving 363 patients with active duodenal ulcer disease, Famotidine demonstrated significantly higher healing rates compared to placebo.[3]

Table 2: Duodenal Ulcer Healing Rates with Famotidine vs. Placebo

Treatment Group4-Week Healing Rate8-Week Healing Rate
Famotidine 40 mg h.s.70%83%
Famotidine 40 mg b.i.d.75%82%
Famotidine 20 mg b.i.d.67%82%
Placebo31%45%

h.s. (hora somni) - at bedtime; b.i.d. (bis in die) - twice a day.

Another multicenter, double-blind study in Italy with 71 patients evaluated Famotidine for the treatment of gastric ulcers. By the end of the 8-week study, 97% of ulcers in the Famotidine group (40 mg once daily) had healed, compared to 66% in the placebo group (p < 0.01).

Comparison with Proton Pump Inhibitors (PPIs)

While Famotidine is highly effective, meta-analyses generally indicate that proton pump inhibitors (PPIs) exhibit superior efficacy in healing erosive esophagitis and providing complete symptom relief in GERD. A meta-analysis comparing high-dose H2RAs with standard-dose PPIs for healing esophagitis at 8 weeks showed a relative risk (RR) of 1.59 (95% CI, 1.44-1.75) in favor of PPIs.

However, for certain patient populations, Famotidine may be a preferred option. For instance, in patients on dual antiplatelet therapy (e.g., with clopidogrel), Famotidine is often favored as it does not interfere with clopidogrel's antiplatelet activity, unlike some PPIs.

Experimental Protocols

The following sections detail the methodologies of key clinical trials cited in this guide, providing a framework for understanding the evidence base.

Protocol for a Multicenter, Double-Blind, Randomized, Placebo-Controlled Study in Active Duodenal Ulcer Disease
  • Objective: To compare the efficacy and safety of different dosage regimens of Famotidine with placebo in the treatment of active duodenal ulcer disease.

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

  • Patient Population: 384 patients with endoscopically confirmed acute duodenal ulcer disease.

  • Intervention Arms:

    • Famotidine 40 mg at bedtime (h.s.)

    • Famotidine 40 mg twice daily (b.i.d.)

    • Famotidine 20 mg twice daily (b.i.d.)

    • Placebo

  • Duration of Treatment: Up to 8 weeks.

  • Primary Endpoint: Endoscopically confirmed ulcer healing.

  • Assessments:

    • Endoscopy at 2, 4, and 8 weeks (if ulcer had not healed sooner).

    • Patient diaries to record the duration and intensity of day and night pain.

    • Quantification of antacid (Gelusil) consumption.

    • Clinical and laboratory safety profiles.

Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial for Prevention of NSAID-Induced Ulcers
  • Objective: To investigate the efficacy of Famotidine in preventing peptic ulcers and erosive esophagitis in patients taking low-dose aspirin.

  • Study Design: A phase III, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 404 adult patients taking aspirin (75-325 mg per day) for vascular protection, without ulcers or erosive esophagitis at baseline endoscopy.

  • Intervention Arms:

    • Famotidine 20 mg twice daily (n=204)

    • Placebo twice daily (n=200)

  • Duration of Treatment: 12 weeks.

  • Primary Endpoint: Development of new gastric or duodenal ulcers, or erosive esophagitis at 12 weeks.

  • Assessments:

    • Baseline endoscopy to confirm eligibility.

    • Final endoscopic examination at 12 weeks.

    • Analysis was by intention to treat.

Signaling Pathways and Experimental Workflows

The therapeutic effect of Famotidine is rooted in its interaction with specific cellular signaling pathways. The following diagrams illustrate these mechanisms and a typical workflow for a clinical trial evaluating an anti-ulcer agent.

G Mechanism of Action: Famotidine vs. PPIs cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Lumen Stomach Lumen H_ion->Lumen Secretion Famotidine Famotidine Famotidine->H2R Blocks PPI Proton Pump Inhibitors (PPIs) PPI->ProtonPump Inhibits

Mechanism of Action of Famotidine and PPIs

The diagram above illustrates the signaling cascade leading to gastric acid secretion and the points of intervention for Famotidine and PPIs. Histamine binding to the H2 receptor initiates a cAMP-mediated pathway that activates the proton pump. Famotidine competitively blocks the H2 receptor, preventing this cascade. In contrast, PPIs directly and irreversibly inhibit the proton pump, the final step in acid secretion.

Recent studies also suggest that Famotidine may exhibit biased agonism. While it acts as an inverse agonist to decrease basal cAMP levels, it has been shown to induce ERK phosphorylation, a separate signaling pathway. This dual activity could have further pharmacological implications.

G General Workflow for a Clinical Trial of an Anti-Ulcer Agent cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientPool Patient Pool with Suspected Ulcer/GERD InclusionCriteria Inclusion Criteria Met? (e.g., Endoscopically confirmed ulcer) PatientPool->InclusionCriteria InclusionCriteria->PatientPool No ExclusionCriteria Exclusion Criteria Met? (e.g., Contraindications) InclusionCriteria->ExclusionCriteria Yes ExclusionCriteria->PatientPool Yes Enrollment Patient Enrollment ExclusionCriteria->Enrollment No Randomization Randomization Enrollment->Randomization TreatmentA Treatment Group (e.g., Famotidine) Randomization->TreatmentA TreatmentB Control Group (e.g., Placebo or Active Comparator) Randomization->TreatmentB FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8) TreatmentA->FollowUp TreatmentB->FollowUp Endpoint Primary Endpoint Assessment (e.g., Endoscopy) FollowUp->Endpoint Data Data Collection (Healing Rates, Symptom Scores, Adverse Events) Endpoint->Data Analysis Statistical Analysis Data->Analysis Results Results & Conclusion Analysis->Results

References

Safety Operating Guide

Navigating the Disposal of Sufotidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for Sufotidine necessitates adherence to general best practices for pharmaceutical waste management, guided by information on the related compound, Famotidine. Researchers, scientists, and drug development professionals are advised to handle and dispose of this compound by following the safety precautions outlined for Famotidine and the established guidelines for chemical waste disposal.

For the safe handling and disposal of chemical compounds, consulting the Safety Data Sheet (SDS) is paramount. While an SDS for this compound was not identified, the SDS for Famotidine provides crucial safety information that can be considered as a proxy due to the likely similarity in their chemical properties.

Key Safety and Hazard Information for Famotidine

Proper handling during the disposal process is informed by the known hazards of the compound. The following table summarizes the key hazards associated with Famotidine.

Hazard TypeDescription
Acute Toxicity Harmful if swallowed or inhaled.[1]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.
Sensitization No known sensitizing effects.

Step-by-Step Laboratory Disposal Protocol for this compound

In the absence of specific instructions for this compound, the following procedure, based on general guidelines for pharmaceutical disposal from the U.S. Food and Drug Administration (FDA) and the U.S. Environmental Protection Agency (EPA), should be followed for small quantities typically found in a research setting.

1. Personal Protective Equipment (PPE):

  • Before handling the material, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

2. Inactivation/Dilution (if applicable and safe):

  • For many laboratory chemicals, initial inactivation or dilution of the active compound is a standard practice before disposal. However, without a specific protocol for this compound, this step should only be performed if the chemical properties are well understood and it can be done safely.

3. Preparation for Disposal:

  • Do not flush expired or unwanted chemicals down the toilet or drain unless specifically instructed to do so.

  • For solid waste, such as tablets or powder:

    • Remove the material from its original container.

    • Mix the chemical waste with an undesirable, non-reactive substance like cat litter or used coffee grounds. This makes the mixture less appealing to prevent accidental ingestion and helps to absorb any residual liquids.

  • For liquid waste:

    • Ensure the liquid is in a sealed container. Do not pour liquids directly into a solid waste container.

4. Containment:

  • Place the mixture into a sealable bag or a disposable container with a lid to prevent leakage.

5. Final Disposal:

  • The sealed container can then be placed in the appropriate laboratory chemical waste stream. Follow your institution's specific guidelines for chemical waste disposal.

  • If a drug take-back program is available through your institution or community, this is the preferred method of disposal.

6. Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the material.

  • Decontaminate any surfaces that may have come into contact with the chemical.

Logical Workflow for Pharmaceutical Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of pharmaceutical waste in a laboratory setting.

start Start: Unused/Expired this compound check_take_back Is a drug take-back program available? start->check_take_back use_take_back Utilize take-back program check_take_back->use_take_back Yes check_flush_list Is the substance on the FDA flush list? check_take_back->check_flush_list No end End use_take_back->end flush Flush down the toilet check_flush_list->flush Yes trash_disposal Follow household trash disposal guidelines check_flush_list->trash_disposal No flush->end mix_substance Mix with an undesirable substance (e.g., cat litter) trash_disposal->mix_substance seal_container Place in a sealed container mix_substance->seal_container dispose_trash Dispose of in designated chemical waste seal_container->dispose_trash dispose_trash->end

Pharmaceutical Disposal Decision Workflow

Environmental Considerations

The release of pharmaceuticals into the environment is a growing concern. Wastewater treatment plants are often not equipped to remove these compounds completely, leading to their presence in rivers, lakes, and even drinking water supplies. These substances can have unintended ecotoxicological effects on wildlife and microorganisms. Therefore, proper disposal of all pharmaceutical waste, including this compound, is crucial to minimize environmental impact. By following these guidelines, researchers can contribute to the protection of the environment and public health.

References

Essential Safety and Handling Protocols for Sufotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Sufotidine. Given that the development of this compound was terminated during Phase III clinical trials due to the observation of carcinoid tumors in long-term rodent toxicity studies, this compound must be handled with the utmost caution as a potential carcinogen.[1] All procedures should be conducted under the assumption that this compound poses a significant health risk upon exposure.

Personal Protective Equipment (PPE)

Due to the potential hazards, including irritant properties and potential carcinogenicity, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for handling this compound, primarily based on the safety profile of the related H2 receptor antagonist, Famotidine, with enhanced precautions.[2]

Protection Type Required Equipment Specifications and Rationale
Eye and Face Chemical safety goggles and a full-face shield.Provides a complete barrier against splashes, aerosols, and airborne particles. Standard safety glasses are insufficient.
Hand Double-gloving with chemotherapy-rated nitrile gloves.Inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change outer gloves immediately upon contamination or every 30-60 minutes during extended handling.
Body Disposable, low-permeability solid-front gown with cuffed sleeves.Protects against skin contact and contamination of personal clothing. The solid front provides a better barrier than standard lab coats.
Respiratory A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) is required when handling the powder form.Protects against inhalation of the powdered compound, which is a primary exposure route.[2] A surgical mask is not sufficient.

Operational Plan: Safe Handling Workflow

All handling of this compound powder must occur within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.

Experimental Workflow for Handling this compound Powder

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE (Double Gloves, Gown, Respirator, Goggles) prep1->prep2 prep3 Decontaminate Work Surface prep2->prep3 handle1 Carefully Weigh This compound Powder prep3->handle1 Begin Experiment handle2 Prepare Solution or Perform Derivatization handle1->handle2 handle3 Seal Primary Container Immediately handle2->handle3 clean1 Decontaminate Equipment & Fume Hood Surface handle3->clean1 Conclude Experiment clean2 Segregate Waste (Sharps, Contaminated PPE, Chemical) clean1->clean2 clean3 Doff PPE in Correct Order (Outer Gloves First) clean2->clean3 exit exit clean3->exit Exit Lab & Wash Hands

Caption: Safe handling workflow for this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and secondary exposure.

  • Chemical Waste: All unused this compound powder and solutions must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, weighing papers, outer gloves, gowns, and bench covers, must be collected in a designated hazardous waste bag and sealed.

  • Sharps: Needles and syringes used for transferring solutions must be placed directly into a sharps container designated for hazardous chemical waste.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate cleaning agent (e.g., a validated surfactant-based cleaner) followed by rinses with water and a suitable solvent if necessary. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal procedures. Do not dispose of this compound or contaminated materials in standard trash or down the drain.

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek immediate medical attention.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.